4-(4-Bromophenyl)-2-methyl-1-butene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXBHBGVJQTCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566943 | |
| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138624-01-8 | |
| Record name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the target compound, 4-(4-Bromophenyl)-2-methyl-1-butene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering a plausible and scientifically sound approach to the preparation and analysis of this compound.
Synthesis
A robust and efficient synthesis of this compound can be achieved via a Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The proposed two-step synthetic pathway involves the formation of a Grignard reagent from 1-bromo-4-(bromomethyl)benzene, followed by its reaction with acetone and subsequent acid-catalyzed dehydration.
Experimental Protocol
Step 1: Preparation of (4-Bromobenzyl)magnesium bromide
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried to ensure anhydrous conditions.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.[2] The flask is gently warmed under a stream of nitrogen.
-
Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask to cover the magnesium turnings. A solution of 1-bromo-4-(bromomethyl)benzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[1][3]
Step 2: Reaction with Acetone and Dehydration
-
Reaction with Ketone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Dehydration and Purification: The crude tertiary alcohol intermediate is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark apparatus to remove water. Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The final product, this compound, is purified by fractional distillation under reduced pressure.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Predicted chemical shifts (δ) in ppm (CDCl₃): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.7 (s, 1H, =CH₂), ~4.6 (s, 1H, =CH₂), ~2.7 (s, 2H, Ar-CH₂), ~1.7 (s, 3H, CH₃). |
| ¹³C NMR | Predicted chemical shifts (δ) in ppm (CDCl₃): ~145 (C=CH₂), ~140 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C-Br), ~112 (=CH₂), ~45 (Ar-CH₂), ~22 (CH₃). |
| IR | Predicted characteristic absorption bands (cm⁻¹): ~3080 (C-H stretch, alkene), ~2920 (C-H stretch, alkane), ~1650 (C=C stretch, alkene), ~1490 (C=C stretch, aromatic), ~880 (C-H bend, alkene, out-of-plane), ~1010 (C-Br stretch).[4][5] |
| Mass Spec. | Expected m/z values: [M]⁺ at 224/226 (due to Br isotopes), fragment ions corresponding to loss of methyl, propene, and bromophenyl groups. |
Logical Workflow and Diagrams
Synthesis Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(4-Bromophenyl)-2-methyl-1-butene. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed prediction based on established NMR principles and spectral data from analogous chemical structures. This document also outlines a standardized experimental protocol for acquiring high-quality NMR data for this and similar small organic molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of its chemical structure and comparison with known NMR data for similar molecular fragments.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.40 | Doublet | 2H | ~8.4 | Ar-H (ortho to Br) |
| ~7.05 | Doublet | 2H | ~8.4 | Ar-H (meta to Br) |
| ~4.75 | Singlet | 1H | - | =CH₂ (vinylic) |
| ~4.65 | Singlet | 1H | - | =CH₂ (vinylic) |
| ~2.70 | Triplet | 2H | ~7.6 | -CH₂-Ar |
| ~2.30 | Triplet | 2H | ~7.6 | -CH₂-C= |
| ~1.75 | Singlet | 3H | - | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~145.0 | Quaternary | C= |
| ~140.5 | Quaternary | Ar-C (ipso to butene) |
| ~131.5 | Tertiary | Ar-CH (meta to Br) |
| ~130.5 | Tertiary | Ar-CH (ortho to Br) |
| ~120.0 | Quaternary | Ar-C (ipso to Br) |
| ~112.0 | Secondary | =CH₂ |
| ~40.0 | Secondary | -CH₂-C= |
| ~35.0 | Secondary | -CH₂-Ar |
| ~22.5 | Primary | -CH₃ |
Experimental Protocol for NMR Spectroscopy
This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Sample Amount: Weigh approximately 5-10 mg of the solid compound or use 10-20 µL of a liquid sample.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial as the spectrometer's lock system utilizes the deuterium signal to stabilize the magnetic field.[1][2]
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Avoid any scratches or cracks on the tube as they can adversely affect the spectral quality.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended particles can lead to broadened spectral lines.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can also reference the spectra to the residual solvent peak.
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.
-
Number of Scans (NS): 1024 to 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be required for quaternary carbons.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Logical Relationships in NMR Data
The following diagram illustrates the logical workflow from the chemical structure of this compound to the interpretation of its NMR spectral data.
Caption: Workflow from molecular structure to NMR spectral data interpretation.
References
Mass Spectrometry Analysis of 4-(4-Bromophenyl)-2-methyl-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of 4-(4-Bromophenyl)-2-methyl-1-butene. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines the anticipated fragmentation patterns based on established principles of mass spectrometry and data from structurally related molecules. The guide includes predicted quantitative data, a detailed experimental protocol, and visualizations of the fragmentation pathways and experimental workflow.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is expected to exhibit characteristic features influenced by its aromatic bromo-substituent and the aliphatic alkene chain. The ionization of the molecule, typically through electron impact (EI), would lead to the formation of a molecular ion which then undergoes fragmentation.
Molecular Ion Peak
The molecular formula for this compound is C₁₁H₁₃Br. A key feature in the mass spectrum of a bromine-containing compound is the presence of two prominent peaks for the molecular ion, M+ and (M+2)+, which are separated by two mass-to-charge units (m/z).[1] This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] The calculated monoisotopic mass for C₁₁H₁₃⁷⁹Br is approximately 224.02 Da, and for C₁₁H₁₃⁸¹Br is approximately 226.02 Da. Therefore, we expect to see two peaks of roughly equal intensity at m/z 224 and 226.
Predicted Fragmentation Data
The fragmentation of the molecular ion is anticipated to proceed through several high-probability pathways, primarily driven by the formation of stable carbocations. The most significant of these is benzylic cleavage. The predicted major fragment ions are summarized in the table below.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway Description | Relative Abundance (Predicted) |
| 224 | 226 | [C₁₁H₁₃Br]⁺• | Molecular Ion | Moderate |
| 169 | 171 | [C₉H₁₀Br]⁺ | Loss of a propyl radical (•C₃H₅) via benzylic cleavage. | High |
| 145 | - | [C₁₁H₁₃]⁺ | Loss of a bromine radical (•Br). | Moderate |
| 91 | - | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement following benzylic cleavage of the C-C bond and loss of the bromophenyl group. While possible, direct benzylic cleavage is more likely to be the dominant pathway. | Moderate |
| 77 | - | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of a bromine atom from the bromophenyl fragment or further fragmentation.[1] | Low |
| 55 | - | [C₄H₇]⁺ | Allylic cation from the butene chain. | Moderate |
Proposed Fragmentation Pathways
The primary fragmentation pathways for this compound are dictated by the stability of the resulting fragments.
-
Benzylic Cleavage: The bond between the carbon atom adjacent to the phenyl ring (benzylic position) and the rest of the alkyl chain is prone to cleavage. This is because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. This would lead to the formation of a [C₉H₁₀Br]⁺ ion (m/z 169/171), which is expected to be a major peak in the spectrum.
-
Loss of Bromine: The carbon-bromine bond can cleave to release a bromine radical, resulting in a [C₁₁H₁₃]⁺ cation at m/z 145.
-
Allylic Cleavage: The bond beta to the double bond in the butene chain can break, leading to a stable allylic carbocation. This would result in a fragment with m/z 55, [C₄H₇]⁺.
-
Formation of Tropylium Ion: Alkyl-substituted benzene rings often rearrange upon ionization to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[2] This would involve cleavage of the bond between the alkyl chain and the phenyl ring.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
A standard approach for the mass spectrometry analysis of a semi-volatile compound like this compound would be Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a stock solution of 1 mg/mL.
-
Perform a serial dilution of the stock solution to obtain a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Transfer the final diluted sample into a 2 mL autosampler vial with a screw cap and septum.
-
If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before transfer to the vial to prevent blockage of the GC inlet.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Caption: A generalized workflow for the GC-MS analysis of a semi-volatile organic compound.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules. This guide provides a detailed overview of the expected infrared spectrum of 4-(4-Bromophenyl)-2-methyl-1-butene, a compound of interest in synthetic chemistry and potentially in drug discovery scaffolds. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predictive analysis based on the known characteristic absorption frequencies of its constituent functional groups. This guide also outlines a general experimental protocol for obtaining such a spectrum.
Predicted Infrared Spectroscopy Data
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. These include the vibrations of the p-disubstituted benzene ring, the carbon-carbon double bond of the butene moiety, and various carbon-hydrogen bonds. The predicted quantitative data for the principal IR peaks are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3030 | Medium | =C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic, CH₃ and CH₂) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1450 | Medium | C-H bend (aliphatic, CH₃ and CH₂) |
| ~1070 | Strong | C-Br stretch |
| ~890 | Strong | =C-H bend (out-of-plane, alkene) |
| ~820 | Strong | C-H bend (out-of-plane, p-disubstituted aromatic) |
Experimental Protocol for Infrared Spectroscopy
The following provides a detailed methodology for obtaining the infrared spectrum of a liquid organic compound such as this compound.
1. Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for obtaining high-resolution IR spectra.
2. Sample Preparation (Neat Liquid):
-
Ensure the sample of this compound is pure and free of solvent, as residual solvents will show characteristic peaks in the spectrum.
-
Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
3. Data Acquisition:
-
Set the spectrometer to scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Process the data using the spectrometer's software, which will include Fourier transformation of the interferogram to produce the final spectrum.
4. Data Analysis:
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.
-
Compare the observed peak positions and intensities with the predicted values and with spectral databases for confirmation of the structure.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical logical workflow for the synthesis and subsequent spectroscopic characterization of a target molecule like this compound.
Caption: Logical workflow for the synthesis and spectroscopic analysis.
CAS number and molecular formula for 4-(4-Bromophenyl)-2-methyl-1-butene
An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1-butene
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and drug discovery.
Chemical Identity
This compound is a halogenated aromatic hydrocarbon. Its fundamental identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 138624-01-8[1] |
| Molecular Formula | C₁₁H₁₃Br[1] |
| IUPAC Name | 1-Bromo-4-(3-methylbut-3-en-1-yl)benzene |
| Synonyms | 4-(4-bromophenyl)-2-methylbut-1-ene, Benzene, 1-bromo-4-(3-methyl-3-buten-1-yl)- |
| Molecular Weight | 225.12 g/mol [1] |
Physicochemical Properties
Experimental physicochemical data for this compound is not extensively available in peer-reviewed literature. The following table summarizes predicted properties from computational models.
| Property | Predicted Value |
| Boiling Point | 257.7 ± 9.0 °C |
| Density | 1.231 ± 0.06 g/cm³ |
| LogP (XLogP3-AA) | 4.6 |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. For the synthesis of this compound, this would involve the reaction of a boronic acid or ester derivative of 2-methyl-1-butene with an excess of a dihalogenated benzene, such as 1,4-dibromobenzene, in the presence of a palladium catalyst and a base.
Representative Experimental Protocol
The following protocol is a representative procedure based on standard Suzuki-Miyaura coupling conditions and purification techniques common in organic synthesis.
Materials:
-
1,4-Dibromobenzene
-
(3-Methylbut-3-en-1-yl)boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (solvent system)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent for chromatography)
Reaction Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dibromobenzene (1.2 equivalents), (3-methylbut-3-en-1-yl)boronic acid pinacol ester (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic and purification workflow for this compound.
Caption: Synthetic and purification workflow for this compound.
Applications in Research and Drug Development
While this compound itself has no widely reported biological activity, its structural motifs are present in a variety of biologically active molecules and are of significant interest to medicinal chemists.
-
Chemical Intermediate: The primary utility of this compound is as a versatile intermediate in organic synthesis. The bromo-substituent can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This allows for the construction of more complex molecular architectures.
-
Fragment for Bioactive Molecules: The 4-bromophenyl group is a common fragment in drug discovery. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. The presence of the bromine atom can influence the pharmacokinetic properties of a molecule and provides a handle for further chemical modification. The alkene moiety can also be functionalized, for example, through dihydroxylation, epoxidation, or hydrogenation, to introduce new functionalities and stereocenters.
Conclusion
This compound is a valuable, though not extensively studied, chemical building block. This guide provides essential information on its identity and predicted properties, along with a representative, chemically sound protocol for its synthesis and purification. Its potential as an intermediate in the synthesis of more complex, biologically active molecules makes it a compound of interest for researchers in organic synthesis and drug discovery. Further experimental validation of its properties and reactivity is warranted to fully explore its synthetic utility.
References
The Bromophenyl Moiety: An In-depth Technical Guide to its Electronic Effects in 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromophenyl group is a common substituent in medicinal chemistry and materials science, where its electronic properties can significantly influence molecular interactions and reactivity. This technical guide provides a detailed analysis of the electronic effects of the para-bromophenyl group as exemplified by the molecule 4-(4-Bromophenyl)-2-methyl-1-butene. We will delve into the inductive and resonance effects, supported by quantitative data, and provide detailed, representative experimental protocols for the synthesis and characterization of such compounds. This document is intended to serve as a comprehensive resource for researchers in drug development and materials science, offering both theoretical understanding and practical guidance.
Introduction: The Dichotomy of Halogen Substituents
Halogens, as substituents on an aromatic ring, present a fascinating case of competing electronic effects. Their high electronegativity leads to a significant electron-withdrawing inductive effect (-I), while the presence of lone pairs of electrons allows for an electron-donating resonance effect (+R). In the case of bromine, the inductive effect is generally considered to be stronger than its resonance effect, rendering the bromophenyl group as a net electron-withdrawing moiety.[1] This deactivates the aromatic ring towards electrophilic substitution reactions compared to unsubstituted benzene. However, the resonance donation, although weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.
The specific molecule under consideration, this compound, provides an excellent model to study these effects. The presence of the butene substituent introduces further electronic interplay with the bromophenyl ring system.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent can be quantitatively assessed using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The Hammett equation is expressed as:
log(K/K₀) = ρσ
where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant.
Below is a table of Hammett constants for various para-substituted groups, illustrating the relative electronic effect of the bromo substituent.
| Substituent (at para position) | Hammett Constant (σp) |
| -NO₂ | 0.78 |
| -CN | 0.66 |
| -Br | 0.23 [2][3] |
| -Cl | 0.23[3] |
| -I | 0.18[3] |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OH | -0.37 |
| -NH₂ | -0.66 |
Table 1: Hammett constants (σp) for selected para-substituents.
As seen in Table 1, the bromo group has a positive σp value, confirming its electron-withdrawing character at the para position.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to Br) | ~7.45 | Doublet |
| Aromatic (meta to Br) | ~7.15 | Doublet |
| Vinylic (=CH₂) | ~4.9-5.1 | Multiplet |
| Vinylic (=C(CH₃)-) | ~1.75 | Singlet |
| Allylic (-CH₂-) | ~2.75 | Triplet |
| Methyl (-CH₃) | ~1.05 | Singlet |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C-Br) | ~121 |
| Aromatic (CH, ortho to Br) | ~132 |
| Aromatic (CH, meta to Br) | ~130 |
| Aromatic (C-alkene) | ~140 |
| Vinylic (=CH₂) | ~112 |
| Vinylic (=C(CH₃)-) | ~145 |
| Allylic (-CH₂-) | ~40 |
| Methyl (-CH₃) | ~22 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
The electron-withdrawing nature of the bromine atom will deshield the aromatic protons and carbons, leading to downfield shifts compared to the unsubstituted analogue.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not explicitly detailed in the literature, a plausible and representative synthetic route can be designed based on established organic chemistry reactions. The following protocols are provided as a guide for researchers.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[6][7][8][9][10]
Protocol:
-
Preparation of the Phosphonium Ylide:
-
To a solution of (3-methylbut-2-en-1-yl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.0 equivalent, 2.5 M in hexanes) dropwise at -78 °C.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour to ensure complete formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to -78 °C.
-
Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Synthesis via Heck Reaction
The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene.[1][11][12][13][14]
Protocol:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 1-bromo-4-iodobenzene (1.0 equivalent), 2-methyl-1-butene (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand such as triphenylphosphine (0.1 equivalents).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) and a base, for example, triethylamine (2.0 equivalents).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Visualizing Electronic Effects and Reaction Mechanisms
Graphviz diagrams can be used to illustrate the interplay of electronic effects and to outline reaction workflows.
Figure 1: Interplay of inductive and resonance effects of the bromo substituent on the phenyl ring.
Figure 2: Workflow for the synthesis of this compound via the Wittig reaction.
Conclusion
The electronic effects of the bromophenyl group in this compound are a result of the interplay between a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This results in a net deactivation of the aromatic ring towards electrophilic attack, while still directing substitution to the ortho and para positions. Understanding these fundamental principles is crucial for predicting the reactivity and designing synthetic routes for molecules containing this important structural motif. The provided quantitative data, predicted spectroscopic characteristics, and detailed experimental protocols offer a solid foundation for researchers working with bromophenyl-containing compounds in the fields of drug discovery and materials science.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. global.oup.com [global.oup.com]
- 3. web.viu.ca [web.viu.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. mdpi-res.com [mdpi-res.com]
- 12. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Stereoisomers of 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stereoisomers of 4-(4-Bromophenyl)-2-methyl-1-butene, a compound of interest in synthetic and medicinal chemistry. Due to the presence of a single chiral center, this molecule exists as a pair of enantiomers. This document details the stereochemical properties, potential methods for enantioselective synthesis, and protocols for the separation and characterization of these stereoisomers. Furthermore, it explores the fundamental principles of how stereoisomerism can influence biological activity, a critical consideration in drug development. While specific experimental data for the title compound is not extensively available in the public domain, this guide leverages data from structurally related analogs to provide a robust theoretical and practical framework for researchers.
Introduction to Stereoisomerism
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A key concept in stereochemistry is chirality, derived from the Greek word for 'hand', which refers to a molecule that is non-superimposable on its mirror image. Such non-superimposable mirror images are known as enantiomers.
The primary source of chirality in organic molecules is often the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups. The differential interaction of enantiomers with plane-polarized light is a defining characteristic. One enantiomer will rotate the plane of polarized light in a clockwise direction, termed dextrorotatory (+), while the other will rotate it in a counter-clockwise direction, termed levorotatory (-), to an equal magnitude.[1] A 1:1 mixture of two enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out.
In the context of drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.[1][2] This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[2]
Stereoisomers of this compound
The structure of this compound contains a single stereocenter at the fourth carbon atom (C4), which is bonded to four different groups: a hydrogen atom, a 4-bromophenyl group, an ethyl group, and a vinyl group.
Figure 1: Structure of this compound with the chiral center indicated by an asterisk.
Due to this chiral center, this compound can exist as a pair of enantiomers:
-
(R)-4-(4-Bromophenyl)-2-methyl-1-butene
-
(S)-4-(4-Bromophenyl)-2-methyl-1-butene
These enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they will exhibit equal but opposite optical rotations and will interact differently with other chiral molecules.
Quantitative Data
| Property | (R)-enantiomer (predicted) | (S)-enantiomer (predicted) | Racemic Mixture |
| Specific Rotation | >[α]D20 = +X° | >[α]D20 = -X° | 0° |
| Boiling Point | Y °C | Y °C | Y °C |
| Melting Point | Z °C | Z °C | < Z °C |
| Solubility (in achiral solvent) | S g/L | S g/L | S g/L |
Note: The values in this table are hypothetical and serve as a template. Actual experimental values would need to be determined.
Experimental Protocols
Proposed Enantioselective Synthesis
The enantioselective synthesis of 4-aryl-2-methyl-1-butenes can be challenging. A potential strategy involves the asymmetric cross-coupling of a racemic secondary Grignard reagent with a vinyl halide, catalyzed by a chiral transition metal complex. Below is a proposed synthetic protocol adapted from methodologies for similar compounds.
Reaction Scheme:
(4-Bromophenyl)acetonitrile → 2-(4-Bromophenyl)propanenitrile → 2-(4-Bromophenyl)propan-1-amine → N-(2-(4-bromophenyl)propyl)acrylamide → this compound
Detailed Protocol:
-
Preparation of 2-(4-Bromophenyl)propanenitrile: To a solution of (4-bromophenyl)acetonitrile in dry THF, add sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Reduction to 2-(4-Bromophenyl)propan-1-amine: The nitrile from the previous step is dissolved in dry diethyl ether and added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in dry diethyl ether at 0 °C. The reaction is then refluxed for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the amine.
-
Amide Formation: The amine is dissolved in dichloromethane and triethylamine (1.5 eq). Acryloyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 3 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Hofmann Rearrangement and Elimination: The amide is treated with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide) at low temperature. The reaction mixture is then heated to induce the Hofmann rearrangement followed by elimination to yield the desired this compound. The product is purified by distillation under reduced pressure.
Note: This is a proposed synthetic route and would require optimization and experimental validation.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of the enantiomers of this compound can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Proposed HPLC Method:
-
Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD, is often effective for the separation of aromatic compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio would need to be optimized, for example, starting with 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: A typical flow rate would be 1.0 mL/min.
-
Detection: UV detection at a wavelength where the 4-bromophenyl group absorbs, for instance, 254 nm.
-
Temperature: The separation can be performed at ambient temperature.
Protocol:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomeric peaks. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may improve peak shape and resolution.
Biological Implications and Signaling Pathways
The differential interaction of enantiomers with biological targets is a cornerstone of pharmacology. While no specific biological activity for this compound has been reported, the principle of chiral recognition can be illustrated through a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR).
Many drugs target GPCRs, which are chiral macromolecules. The binding of a ligand (drug) to a GPCR initiates a signaling cascade. Due to the three-dimensional nature of the binding pocket, one enantiomer (the eutomer) may bind with high affinity and efficacy, leading to a robust biological response. The other enantiomer (the distomer) may bind with lower affinity or not at all, resulting in a weaker or no response.[3]
Below is a conceptual diagram illustrating this principle.
Caption: Differential interaction of enantiomers with a chiral receptor.
This diagram illustrates a logical workflow for how the chirality of a small molecule can lead to different biological outcomes.
Conclusion
The molecule this compound possesses a chiral center, giving rise to a pair of enantiomers. For researchers in drug development, understanding the stereochemical properties of such molecules is crucial. While specific experimental data for this compound is limited, this guide provides a solid foundation based on established principles of stereochemistry and data from analogous compounds. The proposed methods for synthesis and separation offer a starting point for practical investigation. The conceptual illustration of differential biological activity underscores the importance of considering stereoisomerism in the design and development of new therapeutic agents. Further research to isolate and characterize the individual enantiomers of this compound and to evaluate their biological activities is warranted.
References
The Synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-2-methyl-1-butene, a potentially valuable intermediate in organic synthesis and drug discovery. While the specific discovery and historical development of this compound are not extensively documented in publicly available literature, its structural motif suggests relevance as a building block in the preparation of more complex molecules. This document outlines several plausible and robust synthetic strategies, including the Grignard Reaction, Wittig Reaction, and Suzuki Coupling. Detailed, inferred experimental protocols, and representative characterization data are provided to guide researchers in the practical synthesis of this compound.
Introduction
This guide details three primary, plausible synthetic routes for the preparation of this compound, providing detailed experimental procedures and expected analytical data.
Proposed Synthetic Routes
Several established synthetic methodologies can be applied for the synthesis of this compound. The following sections describe the most probable and efficient pathways.
Grignard Reaction
The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this proposed synthesis, a Grignard reagent is prepared from 4-bromobenzyl bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. A subsequent dehydration step yields the desired alkene.
Wittig Reaction
The Wittig reaction is another cornerstone of C-C double bond formation, offering high regioselectivity. This route involves the preparation of a phosphonium ylide from 4-bromobenzyl bromide and triphenylphosphine. The ylide then reacts with acetone to form the target alkene.
Suzuki Coupling
The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon single bonds. In this proposed synthesis, 4-bromobenzyl bromide is coupled with isopropenylboronic acid pinacol ester in the presence of a palladium catalyst and a base to yield the final product.
Experimental Protocols
The following are detailed, inferred protocols for the synthesis of this compound based on the aforementioned routes.
Grignard Reaction Protocol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.). The apparatus is flushed with dry nitrogen. A solution of 4-bromobenzyl bromide (1.0 equiv.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and refluxed until the magnesium is consumed.
-
Reaction with Isobutyraldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde (1.1 equiv.) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Dehydration: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude alcohol. The crude alcohol is then dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap to remove water.
-
Purification: After completion of the dehydration, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Wittig Reaction Protocol
-
Preparation of Phosphonium Salt: A solution of 4-bromobenzyl bromide (1.0 equiv.) and triphenylphosphine (1.0 equiv.) in toluene is refluxed for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield 4-bromobenzyltriphenylphosphonium bromide.
-
Ylide Generation and Wittig Reaction: The phosphonium salt (1.0 equiv.) is suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78 °C. n-Butyllithium (1.0 equiv., as a solution in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at -78 °C. Acetone (1.1 equiv.) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with water, and the THF is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Suzuki Coupling Protocol
-
Reaction Setup: To a round-bottom flask are added 4-bromobenzyl bromide (1.0 equiv.), isopropenylboronic acid pinacol ester (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Reaction Execution: The flask is evacuated and backfilled with nitrogen three times. A degassed mixture of toluene and water (4:1) is then added. The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthetic routes. These values are estimates based on typical yields for such reactions.
| Parameter | Grignard Reaction | Wittig Reaction | Suzuki Coupling |
| Reactants | 4-Bromobenzyl bromide, Mg, Isobutyraldehyde | 4-Bromobenzyl bromide, PPh₃, n-BuLi, Acetone | 4-Bromobenzyl bromide, Isopropenylboronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃ |
| Estimated Yield | 60-70% | 70-80% | 80-90% |
| Reaction Time | 4-6 hours | 24 hours (salt prep) + 12 hours (Wittig) | 12 hours |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography |
Table 1: Comparison of Synthetic Routes
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (d, 2H), 7.08 (d, 2H), 4.72 (s, 1H), 4.68 (s, 1H), 2.65 (t, 2H), 2.30 (t, 2H), 1.75 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 140.5, 131.5 (2C), 130.0 (2C), 120.0, 110.0, 40.0, 35.0, 22.5 |
| Mass Spectrometry (EI) | m/z (%): 226/224 (M⁺, 50), 145 (100), 117 (40), 91 (30) |
| Appearance | Colorless to pale yellow oil |
Table 2: Representative Characterization Data for this compound
Conclusion
This technical guide has outlined three plausible and efficient synthetic routes for the preparation of this compound. While a definitive historical account of its discovery and synthesis is not prominent in the literature, the methods presented here are based on well-established, reliable chemical transformations. The Grignard, Wittig, and Suzuki coupling reactions all offer viable pathways to this compound, with the Suzuki coupling potentially providing the highest yield. The detailed protocols and representative data serve as a valuable resource for researchers in medicinal chemistry and organic synthesis who may wish to utilize this versatile intermediate in their work. Further research into the applications of this compound, particularly in the context of drug discovery, is warranted.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide. The resulting biaryl and substituted aromatic structures are of significant interest in medicinal chemistry and materials science. Biphenyl moieties, for instance, are privileged structures found in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and anti-hypertensive agents.
This document provides detailed application notes and a generalized protocol for the Suzuki cross-coupling reaction of 4-(4-Bromophenyl)-2-methyl-1-butene. This substrate is of particular interest as it allows for the introduction of a functionalized aliphatic chain onto a biphenyl scaffold, offering a versatile platform for the synthesis of novel molecular entities for drug discovery and development. The presence of the butene moiety offers a potential site for further chemical modification, expanding the accessible chemical space.
Data Presentation: Reaction Parameters for Suzuki Cross-Coupling of Aryl Bromides
The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of various aryl bromides with phenylboronic acid. These examples, featuring substrates structurally analogous to this compound, can serve as a guide for reaction optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 80 | 16 | 92 |
| 3 | 1-Bromo-4-ethylbenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 88 |
| 4 | 4-Bromobiphenyl | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 6 | 96 |
| 5 | 1-Bromo-4-propylbenzene | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2.5) | THF/H₂O | 60 | 24 | 85 |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction of this compound.
Caption: General workflow for the Suzuki cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and SPhos (0.04 equiv., 4 mol%).
-
Add anhydrous potassium phosphate (2.0 equiv.).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).
-
-
Solvent Addition:
-
Under the inert atmosphere, add anhydrous toluene and degassed deionized water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of the aryl bromide).
-
-
Reaction:
-
The reaction mixture is vigorously stirred and heated to 100 °C in an oil bath.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biphenyl product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Signaling Pathway/Reaction Mechanism
The catalytic cycle of the Suzuki cross-coupling reaction is a well-established process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Conclusion
The Suzuki cross-coupling reaction provides a powerful and versatile method for the synthesis of novel biphenyl derivatives from this compound. The protocol outlined in this document, along with the provided data and workflow, serves as a comprehensive guide for researchers in the pharmaceutical and chemical industries. The resulting products, featuring a biphenyl core with a functionalizable aliphatic chain, are valuable scaffolds for the development of new therapeutic agents and advanced materials. Careful optimization of the reaction conditions, guided by the principles and examples presented herein, will be key to achieving high yields and purity of the desired products.
Application Note: Heck Reaction Protocols for the Arylation of Alkenes using 4-(4-Bromophenyl)-2-methyl-1-butene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This carbon-carbon bond-forming reaction is invaluable in academic research and the pharmaceutical industry for constructing complex molecular scaffolds.[3][4] This document provides detailed protocols and comparative data for the Heck reaction using 4-(4-Bromophenyl)-2-methyl-1-butene as the aryl bromide component, coupling it with a representative alkene, n-butyl acrylate. The methodologies presented are based on established principles for aryl bromides and are designed to be adaptable for various research applications.[5][6]
Reaction Scheme: The general reaction involves the coupling of this compound with an alkene, such as n-butyl acrylate, in the presence of a palladium catalyst, a base, and a suitable solvent.
General Reaction Scheme for the Heck Coupling
Catalytic Cycle and Experimental Workflow
The mechanism of the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][7] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by alkene coordination, migratory insertion, and finally, β-hydride elimination to yield the product and regenerate the catalyst.[4][8]
Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.
The general laboratory procedure follows a systematic workflow from preparation to analysis, ensuring reproducibility and safety.
Figure 2. General experimental workflow for the Heck reaction.
Comparative Heck Reaction Protocols
Various conditions can be employed for the Heck reaction, differing in catalyst, base, solvent, and temperature. The choice of protocol can influence reaction time, yield, and sustainability. Below is a summary of potential conditions for the coupling of this compound with n-butyl acrylate.
| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Reference / Basis |
| A: Classical | Pd(OAc)₂ (1-2%) | PPh₃ (2-4%) | Et₃N (1.5) | DMF or NMP | 100-120 | 12-24 | General Heck Conditions[1] |
| B: Phosphine-Free | Pd(OAc)₂ (1%) | None | Na₂CO₃ (1.5) | NMP / H₂O (10:1) | 120-140 | 6-18 | Aqueous / Ligand-Free Systems[6] |
| C: Green / MW | Pd EnCat® 40 (0.8%) | None | NaOAc (2.5) | Ethanol | 140 (Microwave) | 0.5 | Green Chemistry Protocols[3][9] |
| D: Phase Transfer | Pd(OAc)₂ (1%) | None | K₂CO₃ (2.0) | Toluene | 110 | 8-16 | Use of PTCs like TBAB |
Note: Yields are substrate-dependent and require experimental optimization. These protocols serve as starting points.
Detailed Experimental Protocol (Protocol A: Classical Conditions)
This section details a standard laboratory procedure for the Heck reaction between this compound and n-butyl acrylate.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 equiv.)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) followed by anhydrous DMF (approx. 0.2 M concentration relative to the aryl bromide).
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are fully dissolved.
-
Add n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash it sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.
-
Analysis: Characterize the purified product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds and organic solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents are flammable. Avoid open flames.
-
Triethylamine has a strong odor and is corrosive. Handle with care.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols: 4-(4-Bromophenyl)-2-methyl-1-butene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2-methyl-1-butene is a versatile bifunctional building block in organic synthesis. Its structure incorporates two key reactive sites: a bromo-substituted aromatic ring and a terminal alkene. The aryl bromide functionality is a cornerstone for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The terminal alkene offers a handle for various addition and transformation reactions. This combination makes this compound a valuable precursor for the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This document provides an overview of its synthetic applications and detailed protocols for key transformations.
Key Synthetic Applications
The primary utility of this compound stems from the reactivity of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The most relevant applications for this building block include:
-
Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by coupling with an organoboron reagent. This is a widely used method for the synthesis of biaryls, styrenes, and polyolefins.
-
Heck Reaction: Formation of a new carbon-carbon bond by coupling with an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.
-
Sonogashira Coupling: Formation of a new carbon-carbon bond by coupling with a terminal alkyne. This method is essential for the synthesis of aryl alkynes and conjugated enynes.
-
Stille Coupling: Formation of a new carbon-carbon bond by coupling with an organotin reagent. While the toxicity of tin reagents is a concern, the Stille reaction is known for its mild conditions and tolerance of a wide range of functional groups.
These reactions allow for the introduction of diverse substituents at the 4-position of the phenyl ring, leading to a wide array of derivatives with potentially interesting biological or material properties.
Experimental Protocols
The following are generalized protocols for the application of this compound in key cross-coupling reactions. These protocols are based on established methodologies for aryl bromides and should be optimized for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 4-(4-Arylphenyl)-2-methyl-1-butene
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 138624-01-8 | 225.14 |
| Arylboronic Acid | Varies | Varies |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.49 |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 |
| Toluene | 108-88-3 | 92.14 |
| Water | 7732-18-5 | 18.02 |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-arylphenyl)-2-methyl-1-butene.
Expected Yield: 70-95% (highly dependent on the specific arylboronic acid used).
Heck Reaction: Synthesis of 4-(4-Vinylphenyl)-2-methyl-1-butene Derivatives
This protocol outlines the palladium-catalyzed coupling of this compound with a terminal alkene.[1][2]
Reaction Scheme:
References
Applications of 4-(4-Bromophenyl)-2-methyl-1-butene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct experimental data on the medicinal chemistry applications of 4-(4-Bromophenyl)-2-methyl-1-butene is not extensively available in public literature. However, an analysis of its structural components—the 4-bromophenyl group, the methyl group, and the butene linker—suggests its potential as a valuable scaffold in drug discovery. The 4-bromophenyl moiety is a common feature in bioactive compounds, offering a site for synthetic modification and contributing to target engagement. The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group can significantly enhance potency and improve pharmacokinetic properties. This document provides a detailed overview of the potential applications of this compound based on the established roles of its constituent functional groups, along with generalized protocols for its synthesis and biological evaluation.
Introduction: The Potential of the this compound Scaffold
The this compound scaffold integrates three key structural features that are highly relevant in medicinal chemistry:
-
The 4-Bromophenyl Group: This moiety is frequently incorporated into drug candidates. The bromine atom can act as a halogen bond donor, influencing binding affinity to biological targets. Furthermore, it serves as a crucial synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR). Compounds containing the 4-bromophenyl group have shown a wide range of biological activities, including as endothelin receptor antagonists and antimicrobial agents.[1][2]
-
The "Magic Methyl" Group: The strategic placement of a methyl group can have a profound impact on a molecule's biological profile. This "magic methyl" effect can enhance binding affinity by occupying small hydrophobic pockets in a target protein, improve metabolic stability by blocking sites of metabolism, and favorably alter the compound's conformation.[3][4] The methyl group in this compound could potentially play such a role.
-
The Butene Linker: The four-carbon chain provides a flexible spacer between the aromatic ring and the terminal double bond. This linker allows the molecule to adopt various conformations, which can be crucial for optimal interaction with a biological target. The terminal alkene also presents a site for further chemical derivatization.
A closely related compound, 4-(4-Bromophenyl)but-1-ene, is recognized as a valuable pharmaceutical intermediate, underscoring the utility of this general structure in the synthesis of active pharmaceutical ingredients (APIs).[5]
Potential Therapeutic Applications
Given the prevalence of the 4-bromophenyl moiety in bioactive compounds, derivatives of this compound could be explored for a variety of therapeutic areas. A logical starting point for screening would be in oncology and infectious diseases, where halogenated phenyl groups are common.
Anticancer Activity
Many anticancer agents feature substituted aromatic rings. The 4-bromophenyl group could contribute to interactions with key oncogenic proteins. A hypothetical mechanism of action could involve the inhibition of protein kinases, a common strategy in cancer therapy.
Antimicrobial Activity
The lipophilic nature of the 4-bromophenyl group can facilitate the passage of the molecule through microbial cell membranes. The scaffold could be derivatized to target essential microbial enzymes or processes.
Data Presentation: Hypothetical Screening Data
While no specific quantitative data for this compound is available, the following table template can be used to summarize data from a primary biological screening campaign.
| Compound ID | Structure | Target/Assay | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| LEAD-001 | This compound | Kinase X | 5.2 | >50 | >9.6 |
| LEAD-002 | Derivative 1 | Kinase X | 1.8 | >50 | >27.8 |
| LEAD-003 | Derivative 2 | Kinase X | 0.9 | 45 | 50 |
| Control | Standard Inhibitor | Kinase X | 0.1 | 20 | 200 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives.
General Synthetic Protocol for this compound Derivatives
A plausible synthetic route to the title compound and its analogs could involve a Grignard reaction followed by dehydration, or a Wittig-type reaction. For derivatization, the bromine atom can be functionalized using palladium-catalyzed cross-coupling reactions.
Scheme 1: Proposed Synthesis of this compound and Subsequent Derivatization
Caption: Proposed synthetic routes to this compound and its derivatives.
In Vitro Anticancer Activity Assay: MTT Proliferation Assay
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Dissolve the formazan crystals by adding 150 µL of DMSO to each well. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Signaling Pathway Visualization
Should derivatives of this compound show anticancer activity, a potential mechanism could be the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, a systematic analysis of its substructures strongly suggests its potential as a promising scaffold for the development of novel therapeutic agents. The presence of the versatile 4-bromophenyl group and a strategically positioned methyl group makes this compound and its future derivatives interesting candidates for screening in anticancer and antimicrobial assays. The protocols and conceptual frameworks provided herein offer a guide for researchers to explore the therapeutic potential of this chemical entity.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocycles are core structures in a vast array of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. This document provides detailed protocols and application notes for the synthesis of a novel heterocyclic scaffold, a substituted 1,2,3,4-tetrahydroquinoline, starting from the readily accessible 4-(4-Bromophenyl)-2-methyl-1-butene.
The key transformation detailed herein is a palladium-catalyzed intramolecular Heck reaction. This powerful C-C bond-forming reaction allows for the efficient construction of cyclic systems.[1][2][3][4][5] In this protocol, the aryl bromide and the alkene moiety of the starting material will be coupled to form a new six-membered nitrogen-containing heterocycle. Subsequent functionalization of the nitrogen atom will also be described. This synthetic route offers a straightforward and modular approach to novel compounds with potential applications in drug development.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. First, the commercially available this compound undergoes an intramolecular Heck cyclization to form a dihydroquinoline intermediate. This is followed by N-alkylation to introduce further diversity.
References
Application Notes and Protocols for the Purification of 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-(4-Bromophenyl)-2-methyl-1-butene, a key intermediate in various synthetic pathways. The protocols outlined below cover a range of standard laboratory techniques, including flash column chromatography, preparative high-performance liquid chromatography (HPLC), crystallization, and vacuum distillation. These methods are designed to remove common impurities from reaction mixtures and enhance the purity of the final compound.
Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds.[1] It is particularly effective for separating nonpolar compounds like this compound from more polar impurities.[2][3] The choice of solvent system is critical for achieving good separation.[4]
Experimental Protocol:
-
Column Preparation: A glass column is dry-packed with silica gel (70-230 mesh).[5] A small layer of sand is added to the bottom and top of the silica gel to prevent disturbance of the stationary phase.[6]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent, such as hexane or dichloromethane. This solution is then carefully loaded onto the top of the silica gel column.[4] Alternatively, for samples that are not readily soluble, a dry loading technique can be employed by adsorbing the compound onto a small amount of silica gel, which is then added to the column.[7]
-
Elution: The column is eluted with a non-polar mobile phase, typically a mixture of hexanes and ethyl acetate.[4][6] A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can be used for more complex mixtures.[8] Positive pressure is applied to the top of the column to achieve a faster flow rate.[7]
-
Fraction Collection and Analysis: Fractions are collected in test tubes and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.[6][9]
-
Solvent Removal: The fractions containing the purified compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the pure this compound.
Quantitative Data for Flash Column Chromatography of a Structurally Similar Compound:
| Parameter | Value | Reference |
| Compound | Linalool (as a representative non-polar compound) | [9] |
| Initial Purity | Not specified | [9] |
| Stationary Phase | Silica Gel (70:1 ratio to crude mixture) | [9] |
| Mobile Phase | Hexanes:Ethyl Acetate (19:1) | [9] |
| Final Purity | 97-99% | [9] |
| Recovery Yield | >95-97% | [9] |
Workflow for Flash Column Chromatography:
Caption: Workflow of Flash Column Chromatography Purification.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that can be scaled up from analytical methods.[10] For non-polar, aromatic compounds like this compound, reversed-phase HPLC is a suitable method.[2][3]
Experimental Protocol:
-
Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from its impurities. A common mobile phase for styrene derivatives is a mixture of acetonitrile and water.[11][12]
-
System Preparation: A preparative HPLC system equipped with a C18 column is used. The system is equilibrated with the chosen mobile phase.
-
Sample Injection: The crude sample is dissolved in the mobile phase and injected onto the column. The injection volume and concentration may need to be optimized to avoid column overloading.[13]
-
Elution and Fractionation: The sample is eluted with the mobile phase, and a detector (e.g., UV) is used to monitor the eluent. Fractions corresponding to the peak of the desired compound are collected.
-
Product Isolation: The collected fractions are combined, and the solvent is removed, often by rotary evaporation followed by high vacuum, to yield the purified product.
Quantitative Data for Preparative HPLC of Styrene Oligomers:
| Parameter | Value | Reference |
| Compound | Polystyrene Oligomer | [14] |
| Stationary Phase | Megapak GEL 201C (preparative SEC column) | [14] |
| Mobile Phase | Not specified | [14] |
| Number of Cycles | 6 | [14] |
| Outcome | Baseline separation of tetramer, pentamer, and hexamer | [14] |
Workflow for Preparative HPLC:
Caption: Workflow of Preparative HPLC Purification.
Crystallization
Crystallization is a powerful purification technique for solid compounds, though it can be challenging for oily substances. The selection of an appropriate solvent or solvent system is crucial for successful crystallization.[15] For brominated aromatic compounds, various organic solvents can be employed.
Experimental Protocol:
-
Solvent Selection: Small-scale solubility tests are performed to find a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvent mixtures for non-polar compounds include hexane/acetone and hexane/ethyl acetate.[15]
-
Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.
-
Cooling and Crystal Formation: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. If the compound "oils out" (forms a liquid phase instead of solid crystals), strategies such as seeding, reducing the rate of cooling, or changing the solvent system may be necessary.[16][17][18]
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.
Quantitative Data for Crystallization of a Brominated Aromatic Compound:
| Parameter | Value | Reference |
| Compound | 2-(4-bromophenyl)-2-methylpropanoic acid | [19] |
| Initial Purity (GC) | 94.4% | [19] |
| Crystallization Solvent | Aqueous Methanol | Not specified in snippet |
| Final Purity (GC) | 99.2% | Not specified in snippet |
| Yield | 78% | [19] |
Logical Flow for Crystallization:
Caption: Logical workflow for the crystallization process.
Vacuum Distillation
For high-boiling or heat-sensitive liquid compounds, vacuum distillation is the preferred method of purification.[20][21] By reducing the pressure, the boiling point of the compound is lowered, which prevents decomposition.[22][23][24]
Experimental Protocol:
-
Apparatus Setup: A vacuum distillation apparatus is assembled, ensuring all glassware is free of cracks and all joints are properly greased to maintain a good vacuum. A stir bar should be used to ensure smooth boiling.[25]
-
Applying Vacuum: The system is connected to a vacuum source (e.g., a vacuum pump), and the pressure is gradually reduced.
-
Heating: Once a stable vacuum is achieved, the distillation flask is heated gently.
-
Distillation and Collection: The vapor rises, condenses, and the distillate is collected in a receiving flask. The temperature and pressure should be monitored and recorded.
-
Termination: After the distillation is complete, the heating is removed, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.[25]
Quantitative Data for Vacuum Distillation of a Related Compound:
| Parameter | Value | Reference |
| Compound | (E)-4-bromo-2-methylbut-2-en-1-al | [26] |
| Distillation Conditions | 40 °C under water aspirator vacuum | [26] |
| Outcome | Removal of solvents | [26] |
| Note | This example describes solvent removal rather than purification by fractional distillation. |
Workflow for Vacuum Distillation:
Caption: Workflow of the Vacuum Distillation Process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. columbia.edu [columbia.edu]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. agilent.com [agilent.com]
- 11. Separation of Styrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. jasco-global.com [jasco-global.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. researchgate.net [researchgate.net]
- 18. mt.com [mt.com]
- 19. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 20. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 21. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 22. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 23. Purification [chem.rochester.edu]
- 24. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents [patents.google.com]
Application Notes and Protocols for the Industrial Scale-up Synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2-methyl-1-butene is a key intermediate in the synthesis of various organic molecules. The presence of the bromophenyl group allows for further functionalization, making it a valuable building block in medicinal chemistry and materials science. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been investigated for their antimicrobial and anticancer properties.[1] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on industrially viable methods that ensure high yield and purity. Two primary synthetic routes are presented: a Suzuki-Miyaura coupling and a Grignard reaction.
Proposed Synthetic Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, making it highly suitable for industrial applications.[2] This proposed synthesis involves the coupling of 4-bromophenylboronic acid with 4-bromo-2-methyl-1-butene, catalyzed by a palladium complex.
Experimental Protocol
This protocol is designed for a 100 L reactor and can be scaled proportionally.
1. Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Bromophenylboronic acid | 200.82 | 5.0 kg | 24.9 | >98% |
| 4-Bromo-2-methyl-1-butene | 149.03 | 4.0 kg | 26.8 | >96%[3] |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 28 g | 0.125 | >98% |
| Triphenylphosphine (PPh₃) | 262.29 | 131 g | 0.50 | >99% |
| Potassium carbonate (K₂CO₃) | 138.21 | 10.3 kg | 74.5 | >99% |
| Toluene | - | 50 L | - | Anhydrous |
| Deionized Water | - | 25 L | - | - |
| Diethyl ether | - | 20 L | - | Technical Grade |
| Saturated brine solution | - | 10 L | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 2.0 kg | - | - |
2. Equipment:
-
100 L glass-lined reactor with mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Addition funnel.
-
Heating/cooling mantle.
-
Filtration unit.
-
Rotary evaporator (for smaller scale workup) or vacuum distillation unit.
3. Procedure:
-
Catalyst Preparation: In a separate flask, under a nitrogen atmosphere, dissolve palladium(II) acetate (28 g) and triphenylphosphine (131 g) in 5 L of anhydrous toluene. Stir for 30 minutes at room temperature to form the active catalyst complex.
-
Reaction Setup: Charge the 100 L reactor with 4-bromophenylboronic acid (5.0 kg), potassium carbonate (10.3 kg), and 25 L of anhydrous toluene.
-
Addition of Reactants: Add the solution of 4-bromo-2-methyl-1-butene (4.0 kg) in 10 L of toluene to the reactor.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reactor.
-
Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 25 L of deionized water and stir for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 10 L).
-
Combine the organic layers and wash with saturated brine solution (10 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate (2.0 kg).
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation.
4. Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (post-distillation) | >98% |
| Appearance | Colorless to pale yellow liquid |
5. Safety and Scale-up Considerations:
-
Inert Atmosphere: All steps should be conducted under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation.
-
Temperature Control: Exothermic reactions are possible, especially during catalyst addition. Maintain careful temperature control.
-
Solvent Selection: Toluene is a suitable solvent for this reaction. For greener alternatives, consider 2-methyltetrahydrofuran.
-
Catalyst Removal: Residual palladium can be removed using metal scavengers if required for pharmaceutical applications.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the scale-up synthesis of this compound via Suzuki-Miyaura coupling.
Alternative Synthetic Route: Grignard Reaction
A Grignard reaction provides an alternative pathway, particularly if the boronic acid precursor is expensive or unavailable.[4] This route involves the reaction of 4-bromobenzylmagnesium chloride with isobutyraldehyde, followed by dehydration of the resulting alcohol.
Reaction Scheme:
-
4-Bromobenzyl chloride + Mg → 4-Bromobenzylmagnesium chloride
-
4-Bromobenzylmagnesium chloride + Isobutyraldehyde → 1-(4-Bromophenyl)-3-methyl-2-butanol
-
1-(4-Bromophenyl)-3-methyl-2-butanol --[H⁺, Δ]--> this compound
Protocol Outline:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting magnesium turnings with 4-bromobenzyl chloride in anhydrous diethyl ether or THF.
-
Reaction with Aldehyde: Slowly add isobutyraldehyde to the Grignard reagent at low temperature (0-5°C).
-
Quenching and Work-up: Quench the reaction with saturated ammonium chloride solution and extract the product.
-
Dehydration: Dehydrate the resulting alcohol using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with azeotropic removal of water.
-
Purification: Purify the final product by vacuum distillation.
Comparison of Synthetic Routes
Caption: Comparison of Suzuki-Miyaura and Grignard routes for the synthesis of the target compound.
Industrial Purification Protocol
The purification of this compound on a large scale is best achieved by vacuum distillation. This technique is suitable for thermally sensitive compounds and allows for efficient separation from non-volatile impurities and high-boiling byproducts.
1. Equipment:
-
Vacuum distillation unit with a fractionating column.
-
Heating mantle and controller.
-
Vacuum pump and gauge.
-
Receiving flasks.
2. Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the crude product into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask once the desired vacuum is achieved.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The desired product is expected to distill at a specific temperature range.
-
Shutdown: Once the distillation is complete, cool the system before releasing the vacuum.
3. Purification Parameters:
| Parameter | Value/Range | Notes |
| Pressure | 1-10 mmHg | To lower the boiling point and prevent decomposition. |
| Distillation Temperature | To be determined empirically | Expected to be in the range of 100-150°C at reduced pressure. |
| Column Packing | Raschig rings or structured packing | To improve separation efficiency. |
| Polymerization Inhibitor | e.g., Tert-Butylcatechol (TBC) | May be added to prevent polymerization of the styrenic product during distillation.[5] |
4. Quality Control:
-
Analyze the collected fractions by GC and NMR to determine purity.
-
Combine fractions with a purity of >98%.
The Suzuki-Miyaura coupling reaction is a highly effective and scalable method for the synthesis of this compound, offering high yields and purity. While the Grignard reaction presents a viable, lower-cost alternative, it requires more stringent control over reaction conditions. The choice of synthetic route will depend on factors such as raw material cost, equipment availability, and the desired purity of the final product. The provided protocols offer a comprehensive guide for the successful scale-up of this important chemical intermediate for applications in research and drug development.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. US4003800A - Styrene purification process - Google Patents [patents.google.com]
- 3. 4-Bromo-2-methyl-but-1-ene | 20038-12-4 [sigmaaldrich.com]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. Sepcor Adsorbents for Styrene Purification [sepcor.com]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Diols from 4-(4-Bromophenyl)-2-methyl-1-butene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the asymmetric synthesis of chiral vicinal diols from the prochiral olefin, 4-(4-Bromophenyl)-2-methyl-1-butene. The Sharpless Asymmetric Dihydroxylation is highlighted as a robust and highly selective method for establishing two adjacent stereocenters with predictable stereochemical outcomes. The protocol leverages the commercially available AD-mix-α and AD-mix-β reagents, which afford access to either enantiomer of the desired diol product in high yield and enantiomeric excess. This application note includes a step-by-step experimental procedure, expected outcomes, and graphical workflows to guide researchers in the synthesis of these valuable chiral building blocks.
Introduction
Chiral diols are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Their stereochemistry often dictates biological efficacy and safety. The target precursor, this compound, possesses a trisubstituted prochiral double bond, making it an ideal substrate for asymmetric catalysis. The aryl bromide moiety serves as a versatile functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid elaboration of the chiral scaffold into diverse and complex molecular architectures.
The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for converting alkenes into chiral 1,2-diols with high enantioselectivity.[1][2] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from quinine alkaloids. The stereochemical outcome is reliably controlled by the choice of the chiral ligand.[2] For practical laboratory applications, stable, pre-packaged reagent mixtures known as AD-mix-α and AD-mix-β are available. These mixtures contain the osmium catalyst, a stoichiometric re-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β).[1][2]
This protocol details the application of the Sharpless AD reaction to this compound to generate the corresponding chiral diols, (R)- and (S)-1-(4-bromophenyl)-3-methylbutane-2,3-diol.
Reaction Scheme and Stereochemical Control
The asymmetric dihydroxylation of this compound yields two potential enantiomeric diols. The choice of AD-mix reagent dictates which face of the alkene is hydroxylated, leading to a predictable stereochemical outcome.
Figure 1. Stereochemical pathway of the asymmetric dihydroxylation.
Expected Quantitative Data
The Sharpless Asymmetric Dihydroxylation is known for its high efficiency and selectivity across a wide range of olefin substrates. For trisubstituted alkenes like this compound, high yields and enantiomeric excesses are expected. The following table summarizes the anticipated results.
| Entry | Reagent | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
| 1 | AD-mix-α | (R)-1-(4-bromophenyl)-3-methylbutane-2,3-diol | > 90 | > 95 |
| 2 | AD-mix-β | (S)-1-(4-bromophenyl)-3-methylbutane-2,3-diol | > 90 | > 98 |
Note: These are representative values based on typical outcomes for this reaction class. Actual results may vary based on experimental conditions and purity of reagents.
Detailed Experimental Protocol
This protocol describes the procedure for the asymmetric dihydroxylation of 1 mmol of the substrate. The reaction can be scaled as needed.
Materials:
-
This compound (225.13 g/mol )
-
AD-mix-α or AD-mix-β (Commercially available)
-
tert-Butanol (t-BuOH)
-
Water (H₂O), deionized
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (or AD-mix-β, 1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH/H₂O (10 mL per 1 mmol of alkene).
-
Cooling: Stir the mixture at room temperature until both phases are clear (the inorganic salts will not dissolve completely), then cool the flask to 0 °C in an ice bath.
-
Additive: Add methanesulfonamide (1.0 eq, e.g., 95 mg for a 1 mmol scale). Stir for 2 minutes. The use of methanesulfonamide is known to accelerate the catalytic cycle, particularly for non-terminal alkenes.[2]
-
Substrate Addition: Add this compound (1.0 eq, e.g., 225 mg for a 1 mmol scale) to the vigorously stirred mixture at 0 °C.
-
Reaction Monitoring: Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene). Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Extraction: Add ethyl acetate (20 mL) to the mixture. Transfer the contents to a separatory funnel. If phases are difficult to separate, add a small amount of brine. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with 2 M NaOH or a saturated solution of potassium carbonate (K₂CO₃) to remove any remaining dark color, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral diol.
-
Characterization: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualized Workflow
The following diagram outlines the key steps in the experimental protocol for the asymmetric dihydroxylation.
Figure 2. Experimental workflow for Sharpless Asymmetric Dihydroxylation.
References
Troubleshooting & Optimization
Technical Support Center: Reactions with 4-(4-Bromophenyl)-2-methyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)-2-methyl-1-butene. The following sections address common issues related to side-product formation in two key reactions: the Heck reaction and hydroboration-oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Given its structure, featuring a terminal alkene and an aryl bromide, the most common and synthetically useful reactions are palladium-catalyzed cross-coupling reactions, such as the Heck reaction, and transformations of the alkene, such as hydroboration-oxidation.
Q2: What are the primary concerns regarding side-product formation in reactions with this substrate?
A2: For the Heck reaction, the main concern is the potential for double bond isomerization, leading to a mixture of products. In hydroboration-oxidation, the key challenge is controlling regioselectivity to obtain the desired alcohol isomer.
Troubleshooting Guide: The Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for C-C bond formation.[1] However, with substrates like this compound, specific challenges can arise.
Issue 1: Formation of Double Bond Isomers
Question: During the Heck reaction of this compound with an aryl halide, I am observing a mixture of isomeric products instead of the single desired coupled product. Why is this happening and how can I prevent it?
Answer: The formation of double bond isomers is a known side reaction in the Heck catalytic cycle.[2] This occurs via β-hydride elimination from an alternative position, leading to the migration of the double bond. For sterically hindered alkenes, this can be a significant issue.[3][4]
Troubleshooting:
-
Choice of Base and Additives: The addition of certain bases or silver salts can facilitate the desired reductive elimination pathway, minimizing alkene isomerization.[2]
-
Ligand Selection: The use of bulky monophosphine ligands on the palladium catalyst can influence the regioselectivity of the β-hydride elimination step and reduce the formation of undesired isomers.
-
Reaction Temperature: Higher temperatures can sometimes promote isomerization.[1] Optimizing the temperature to the lowest effective level can help improve selectivity.
Experimental Protocol: Heck Reaction of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous DMF as the solvent.
-
Add Et₃N (2.0 equiv) as the base.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
DOT Diagram: Heck Reaction Pathway and Side-Product Formation
Caption: Heck reaction mechanism showing the desired pathway and the side-pathway leading to isomeric products.
Troubleshooting Guide: Hydroboration-Oxidation
The hydroboration-oxidation of alkenes is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond.[5] For 1,1-disubstituted alkenes like this compound, regioselectivity is a critical factor.[6][7]
Issue 2: Formation of the undesired Markovnikov alcohol
Question: My hydroboration-oxidation of this compound is producing a significant amount of the tertiary alcohol (Markovnikov product) instead of the desired primary alcohol (anti-Markovnikov product). How can I improve the regioselectivity?
Answer: The regioselectivity of hydroboration is influenced by both steric and electronic factors.[8] While borane typically adds to the less substituted carbon, the presence of the phenyl group can influence the electronic distribution of the double bond, potentially leading to the formation of the Markovnikov product.
Troubleshooting:
-
Use of Bulky Borane Reagents: To enhance the steric hindrance at the more substituted carbon, use a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane instead of BH₃-THF.[9][10] These reagents significantly improve the selectivity for the anti-Markovnikov product.
-
Reaction Temperature: Performing the hydroboration step at a lower temperature (e.g., 0 °C) can enhance the regioselectivity.
Quantitative Data: Regioselectivity in Hydroboration of Styrene Derivatives
| Alkene | Borane Reagent | Anti-Markovnikov Product (%) | Markovnikov Product (%) | Reference |
| Styrene | BH₃ | 80 | 20 | [10] |
| Styrene | 9-BBN | >99 | <1 | [10] |
| α-Methylstyrene | BH₃ | >99 | <1 | [10] |
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
Procedure:
Part A: Hydroboration
-
To a dry, nitrogen-flushed round-bottom flask, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN (1.1 equiv) in THF via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired primary alcohol.[11]
DOT Diagram: Hydroboration-Oxidation Pathways
Caption: Regioselective pathways in the hydroboration-oxidation of this compound.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cobalt-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Aryl Alkenes [organic-chemistry.org]
- 7. Asymmetric hydroboration of 1,1-disubstituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Brown Hydroboration [organic-chemistry.org]
- 10. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 11. m.youtube.com [m.youtube.com]
Improving the regioselectivity of reactions involving 4-(4-Bromophenyl)-2-methyl-1-butene
Welcome to the technical support center for researchers working with 4-(4-Bromophenyl)-2-methyl-1-butene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, with a focus on improving the regioselectivity of addition reactions.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound influence the regioselectivity of its reactions?
A1: The reactivity of this compound is dominated by its terminal double bond. Two key factors determine the regioselectivity of addition reactions:
-
Electronic Effects: The molecule has a trisubstituted double bond. According to Markovnikov's rule, in electrophilic additions, the electrophile (e.g., H+) will add to the less substituted carbon (C1), leading to the formation of a more stable tertiary carbocation at the more substituted carbon (C2).
-
Steric Hindrance: The methyl group on C2 and the bulky 4-bromophenylethyl group on C3 create significant steric hindrance around the C2 position. This bulkiness can be exploited to direct reagents to the less hindered C1 position, especially when using sterically demanding reagents.[1][2]
Q2: How do I choose between a Markovnikov and an anti-Markovnikov addition pathway for this alkene?
A2: The choice depends entirely on the desired product.
-
To synthesize the Markovnikov product (e.g., 4-(4-bromophenyl)-2-methyl-butan-2-ol), where a group adds to the more substituted C2 carbon, you should use a reaction that favors the formation of the more stable carbocation or a related intermediate, such as oxymercuration-demercuration.[3][4][5][6][7]
-
To synthesize the anti-Markovnikov product (e.g., 4-(4-bromophenyl)-2-methyl-butan-1-ol), where a group adds to the less substituted C1 carbon, you should use a reaction that is sensitive to steric hindrance, like hydroboration-oxidation.[8][9][10][11]
References
- 1. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-(4-Bromophenyl)-2-methyl-1-butene by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-(4-Bromophenyl)-2-methyl-1-butene using chromatography.
Troubleshooting Guide
Problem: The compound is not separating from impurities on the silica gel column.
Answer: This is a common issue that can be addressed by systematically evaluating and optimizing your chromatographic conditions.
-
Verify Solvent System Polarity: this compound is a relatively nonpolar compound. The eluent may be too polar, causing your compound to elute too quickly with other nonpolar impurities.
-
Recommendation: Decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, reduce the percentage of ethyl acetate. For instance, if a 10% ethyl acetate in hexane mixture results in a high Rf value (e.g., > 0.5), try reducing it to 2-5% ethyl acetate.
-
-
Check for Compound Degradation: Halogenated compounds can sometimes be unstable on silica gel.[1]
-
Recommendation: To check for degradation, run a 2D TLC. Spot your compound on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, your compound is likely degrading. Consider deactivating the silica gel with a small amount of triethylamine (1-3%) in your eluent or using an alternative stationary phase like alumina.
-
-
Assess Sample Loading: Overloading the column is a frequent cause of poor separation.
-
Recommendation: As a general rule, the amount of crude sample should be about 1-2% of the mass of the silica gel. For difficult separations, a lower ratio may be necessary. Ensure the sample is loaded onto the column in a minimal volume of solvent as a narrow band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can often improve resolution.
-
Problem: The compound is eluting very slowly or not at all.
Answer: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For example, if you started with 2% ethyl acetate in hexane, you can increase it to 5%, 10%, and so on. A gradient elution, where the polarity of the solvent is increased over time, can be very effective for eluting compounds that are strongly retained.
-
Consider a Stronger Eluting Solvent: If increasing the proportion of your polar solvent is ineffective, you may need to switch to a more polar solvent system altogether. For instance, a dichloromethane/hexane system might be more effective than ethyl acetate/hexane for certain compounds.
Problem: The collected fractions are pure, but the overall recovery is low.
Answer: Low recovery can be due to several factors, from physical loss to irreversible adsorption on the column.
-
Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. This can sometimes happen with halogenated compounds due to interactions with the silica surface.
-
Recommendation: Try a different stationary phase like alumina or a reversed-phase silica gel (C18).
-
-
Sample Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal, especially if high temperatures or high vacuum are used for extended periods.
-
Recommendation: Use moderate temperatures on the rotary evaporator and avoid leaving the purified compound under high vacuum for longer than necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: A good starting point for nonpolar compounds like this compound is a low polarity mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether. We recommend starting with a mobile phase of 2-5% ethyl acetate in hexane. The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate.
Q2: How can I monitor the progress of the column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography. Collect fractions of a consistent volume and spot a small amount of each fraction on a TLC plate. Also spot your crude mixture and a pure standard if available. Develop the TLC plate in the same solvent system used for the column (or a slightly more polar one to speed up elution on the plate). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent like potassium permanganate.
Q3: My compound appears as a smear or a very broad band on the column. What could be the cause?
A3: Band broadening can be caused by several factors:
-
Poor column packing: Ensure the silica gel is packed uniformly without any cracks or channels.
-
Inappropriate solvent for sample loading: Dissolving the sample in a solvent that is too polar can cause it to spread out at the top of the column. Use the column eluent or a less polar solvent to dissolve your sample.
-
Column overloading: Too much sample will lead to broad bands and poor separation.
Q4: Should I use normal-phase or reversed-phase chromatography?
A4: For a nonpolar compound like this compound, normal-phase chromatography on silica gel is the most common and cost-effective method. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is also an option, particularly if the compound is unstable on silica or if impurities are more polar.
Data Presentation
Table 1: Typical TLC and Flash Chromatography Parameters for Purification
| Parameter | Condition | Observation/Result |
| TLC Analysis | ||
| Stationary Phase | Silica gel 60 F254 | - |
| Mobile Phase | 5% Ethyl Acetate in Hexane | Rf of product: ~0.35 |
| Rf of nonpolar impurity: ~0.60 | ||
| Rf of polar impurity: ~0.10 | ||
| Visualization | UV light (254 nm) | Product and impurities are UV active |
| Flash Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Column Dimensions | 40 g silica for 400 mg crude | - |
| Eluent | Gradient: 100% Hexane to 5% Ethyl Acetate in Hexane | Product elutes at ~3% Ethyl Acetate |
| Purity Before | ~85% (by 1H NMR) | - |
| Purity After | >98% (by 1H NMR) | - |
| Yield | 85-90% | - |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 5% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil.
-
Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation:
-
Select an appropriate size column and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane or dichloromethane). Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Stability and degradation of 4-(4-Bromophenyl)-2-methyl-1-butene under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-(4-Bromophenyl)-2-methyl-1-butene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its potential stability concerns?
A1: this compound is an organic compound featuring a substituted aromatic ring and an alkene functional group. Its stability is a critical consideration for its storage, handling, and application in scientific research and drug development.[1] The primary stability concerns stem from the reactivity of the double bond and the potential for reactions on the brominated phenyl ring under various environmental conditions.[2][3]
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidative Degradation: The double bond is prone to oxidative cleavage, potentially forming smaller carbonyl compounds.[4][5][6]
-
Acid-Catalyzed Degradation: In acidic conditions, the double bond can undergo hydration or rearrangement.
-
Photodegradation: The aromatic ring and the carbon-bromine bond may be susceptible to degradation upon exposure to UV light.[7][8][9][10][11]
-
Thermal Degradation: High temperatures can lead to isomerization or decomposition of the molecule.
Q3: What are forced degradation studies, and why are they important for this compound?
A3: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions to accelerate its degradation.[1][12][13] These studies are crucial for:
-
Developing and validating stability-indicating analytical methods.[1][13][14]
-
Informing decisions on formulation, packaging, and storage conditions.[1]
Q4: What are the typical stress conditions used in forced degradation studies?
A4: According to ICH guidelines, typical stress conditions include:[15][16]
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 80°C.
-
Photostability: Exposure to a combination of visible and UV light.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
Question: I am analyzing my sample of this compound using HPLC and see unexpected peaks that were not present in the initial analysis. What could be the cause?
Answer: Unexpected peaks are likely degradation products. To identify the cause, consider the following:
-
Review Storage Conditions: Was the sample exposed to light, elevated temperatures, or atmospheric oxygen? Improper storage can lead to degradation.
-
Check Solvent Purity: Impurities in the mobile phase or sample solvent can introduce extraneous peaks.
-
Evaluate for Contamination: Ensure there is no cross-contamination from other experiments or improperly cleaned glassware.[2][17]
-
Perform Forced Degradation: Systematically expose your compound to acidic, basic, oxidative, and photolytic stress conditions. This will help you identify the retention times of specific degradation products and understand the degradation profile of your molecule.
Issue 2: Poor Mass Balance in Forced Degradation Studies
Question: After subjecting this compound to stress conditions, the total amount of the parent compound and its degradation products is less than 100%. What could be the reason for this poor mass balance?
Answer: Achieving a good mass balance (typically 95-105%) is critical in forced degradation studies.[14] A poor mass balance can be attributed to several factors:
-
Formation of Non-UV Active or Volatile Degradants: Some degradation pathways may produce small, volatile molecules or compounds that do not have a chromophore and are therefore not detected by a UV detector. Consider using a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) for more comprehensive detection.
-
Incomplete Elution of Degradants: Highly polar or reactive degradation products might be irreversibly adsorbed onto the HPLC column. Try using a different column chemistry or a stronger mobile phase.
-
Inappropriate Wavelength for Detection: The degradation products may have different UV maxima than the parent compound. A photodiode array (PDA) detector can be used to analyze the UV spectra of all peaks and ensure an appropriate detection wavelength is used.
-
Co-elution of Peaks: A degradant peak may be hidden under the peak of the parent compound or another degradant.[17] Re-evaluate your chromatographic method to ensure adequate separation.
Issue 3: No Degradation Observed Under Stress Conditions
Question: I have exposed this compound to the recommended stress conditions, but I am not observing any significant degradation. What should I do?
Answer: If no degradation is observed, the compound might be highly stable under the applied conditions, or the conditions may not have been stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration or Temperature: For acid/base hydrolysis, you can cautiously increase the concentration of the acid or base or elevate the temperature. For thermal stress, increase the temperature in increments.
-
Extend Exposure Time: Increase the duration of the stress exposure.
-
Use a Co-solvent: For hydrolysis experiments, if the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol can be used to increase its solubility and facilitate degradation.
-
Confirm Stressor Activity: Ensure that your stress agents (e.g., H₂O₂) have not degraded and are active.
Experimental Protocols
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Quantitative Data Summary
The following table summarizes the recommended conditions for forced degradation studies and the expected outcomes for this compound.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | Isomers, hydration products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | Isomers |
| Oxidation | 3% H₂O₂ | Room Temp | 24, 48, 72 hours | 4-Bromobenzaldehyde, 2-methyl-3-buten-2-ol |
| Thermal | N/A | 80°C | 1, 3, 7 days | Isomers, oligomers |
| Photolytic | ICH Q1B compliant | Ambient | Per ICH Q1B | Products of C-Br bond cleavage, photo-oxidation products |
Potential Degradation Pathways
The following diagram illustrates a potential degradation pathway for this compound under oxidative stress.
References
- 1. acdlabs.com [acdlabs.com]
- 2. blog.falcony.io [blog.falcony.io]
- 3. Product stability testing: How to avoid costly formula failures — BiomeCentric [biomecentric.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets [mdpi.com]
- 6. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. sgs.com [sgs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 17. ijnrd.org [ijnrd.org]
Catalyst deactivation in cross-coupling reactions of 4-(4-Bromophenyl)-2-methyl-1-butene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions, with a focus on substrates like 4-(4-Bromophenyl)-2-methyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my cross-coupling reaction?
A1: Common indicators of catalyst deactivation include:
-
Sluggish or stalled reactions: The reaction starts but fails to proceed to completion, even after extended reaction times.
-
Low product yield: The desired product is formed in lower amounts than expected.
-
Formation of byproducts: An increase in side reactions, such as homocoupling of the starting materials or debromination of the aryl halide, can signal that the active catalyst is being diverted into unproductive pathways.
-
Inconsistent results: Poor reproducibility between batches can sometimes be attributed to variations in catalyst activity and stability.
-
Visible changes in the reaction mixture: The formation of a black precipitate, commonly known as palladium black, is a clear visual sign of catalyst aggregation and deactivation.[1]
Q2: What are the primary mechanisms of palladium catalyst deactivation?
A2: Palladium catalysts, essential for cross-coupling reactions, can deactivate through several mechanisms:
-
Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive colloidal palladium or palladium black, which removes it from the catalytic cycle.[1] This is a common issue in phosphine-free Heck and Suzuki reactions.[1]
-
Ligand Degradation or Displacement: The supporting phosphine ligands can be displaced by substrates, products, or even solvent molecules, leading to unstable palladium complexes that are prone to aggregation.[2][3] In some cases, the ligand itself can undergo reactions, such as C-H insertion, that form inactive palladacycles.[4]
-
Oxidative Degradation: The Pd(0) catalyst can be oxidized to Pd(II) by air or other oxidants, rendering it inactive for the initial oxidative addition step.[5]
-
Product Inhibition: The reaction product can sometimes coordinate to the palladium center more strongly than the reactants, inhibiting catalyst turnover.[4][6]
-
Poisoning by Impurities: Contaminants in reagents, solvents, or starting materials, such as sulfur compounds, water, or other metals, can bind to the active sites of the catalyst and poison it.[7]
Q3: How might my specific substrate, this compound, influence catalyst stability?
A3: The structure of this compound can influence catalyst stability in several ways:
-
Alkene Moiety: The terminal alkene could potentially interact with the palladium center. While this is the desired reactivity in a Heck-type reaction, it could also lead to side reactions or the formation of stable off-cycle intermediates if conditions are not optimal. Alkyl Heck reactions can be more challenging than aryl Heck reactions due to competing β-hydride elimination.[8]
-
Steric Hindrance: While not excessively bulky, the substrate's structure contributes to the steric environment around the catalyst. Highly hindered substrates can sometimes slow down the desired reaction, giving deactivation pathways more time to occur.[9]
-
Electronic Properties: The bromophenyl group is a standard aryl halide for cross-coupling. Its electronic properties are generally well-tolerated, but electron-rich aryl halides can sometimes undergo oxidative addition more slowly, potentially affecting the overall catalytic efficiency.[10]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[2]
-
Stabilization of Pd(0): Bulky and electron-donating phosphine ligands, like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), stabilize the monomeric Pd(0) species, preventing aggregation into palladium black.[3][9]
-
Facilitating Key Steps: Ligands influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[11] A well-chosen ligand accelerates these productive steps, outcompeting the kinetics of deactivation pathways.
-
Preventing Off-Cycle Species: By sterically shielding the palladium center, ligands can prevent the coordination of inhibiting species or the formation of inactive dimers.[2][12] The choice of ligand is critical, as some can be displaced by nucleophiles like primary amines, leading to dormant complexes.[3]
Troubleshooting Guide
Problem: My reaction is not starting or is very sluggish.
| Possible Cause | Suggested Solution |
| Inactive Catalyst Precursor | Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[13] Ensure your reaction conditions are suitable for this reduction. Sometimes, a pre-activation step is beneficial.[14][15] |
| Catalyst Poisoning | Impurities in your starting materials, solvents, or even the inert gas can poison the catalyst.[7] Use high-purity, degassed solvents and ensure starting materials are free from contaminants like sulfur or other metals. |
| Incorrect Ligand or Ligand:Metal Ratio | The choice of ligand is critical for catalyst activity.[9] For an aryl bromide, a bulky, electron-rich phosphine ligand is often effective. The ratio of ligand to palladium can also be crucial; too little may not stabilize the catalyst, while too much can inhibit the reaction. |
| Low Reaction Temperature | Oxidative addition of aryl bromides can be slow at low temperatures. Consider moderately increasing the reaction temperature, but be aware that higher temperatures can also accelerate catalyst decomposition.[1] |
Problem: My reaction starts well but then stalls before completion.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition (e.g., Pd Black) | This is a classic sign of catalyst instability over the course of the reaction. Observe the reaction for any black precipitate.[1] Using a more robust, sterically hindered ligand or a preformed, stable precatalyst can mitigate this.[9][11] |
| Product Inhibition | The formed product may be binding to the catalyst and inhibiting further cycles.[4] This can sometimes be overcome by using a higher catalyst loading, though this is not ideal. Analyzing the reaction kinetics can help diagnose this issue. |
| Base Decomposition or Insolubility | The base is consumed during the reaction. If it degrades or is not sufficiently soluble, the reaction can stop. Ensure you are using a stable base (e.g., K₃PO₄, Cs₂CO₃) and a solvent system where it has at least partial solubility.[6] The solubility of inorganic bases can play a key role in reaction rates.[6] |
| Deborylation of Boronic Acid Partner | In Suzuki-Miyaura reactions, the boronic acid can slowly degrade over time (protodeboronation), especially at higher temperatures or in the presence of water, removing the nucleophilic partner from the reaction.[16] Using the boronic acid ester (e.g., a pinacol ester) can sometimes improve stability. |
Problem: I am observing significant formation of side products (e.g., homocoupling, debromination).
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). |
| Debromination of Aryl Halide | This suggests a reductive process is competing with the cross-coupling. It can occur if the catalytic cycle is disrupted. Re-optimizing the base, solvent, and ligand may help favor the desired cross-coupling pathway. |
| Reductive Heck Reaction | In Heck reactions, the intermediate can undergo conjugate addition instead of β-hydride elimination, leading to a "reductive Heck" product.[17] This is influenced by the base, temperature, and solvent.[17] |
Quantitative Data Summary
The choice of ligand and reaction conditions significantly impacts catalyst performance and stability. The tables below summarize representative data for Suzuki-Miyaura couplings, which are applicable to the aryl bromide substrate .
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | 80 | 12 | 65 |
| P(t-Bu)₃ | 1 | Room Temp | 4 | 92 |
| SPhos | 0.5 | Room Temp | 2 | 98 |
| XPhos | 0.5 | Room Temp | 2 | 97 |
| Data is illustrative and compiled from general knowledge in sources discussing ligand effects.[9][18] Yields are highly substrate-dependent. |
Table 2: Effect of Base and Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 80 | 8 | 85 |
| K₃PO₄ | Dioxane | 100 | 6 | 95 |
| Cs₂CO₃ | DME | 80 | 4 | 97 |
| K₂CO₃ | THF/H₂O | 65 | 12 | 78 |
| Data is illustrative, based on principles outlined in literature.[19][20] The combination of base and solvent affects solubility and reaction rates. |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Catalyst Pre-activation (Optional but Recommended): In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (e.g., SPhos, 1.1 mol%) to a reaction vial. Add the solvent (e.g., Dioxane) and stir for 10 minutes. Some protocols benefit from adding a small amount of water to facilitate the formation of the active Pd(0) catalyst.[14][15]
-
Reagent Addition: To the vial containing the activated catalyst, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst Stability and Recycling Test
This experiment helps assess the robustness of a catalytic system.
-
Initial Reaction: Set up a cross-coupling reaction as described in Protocol 1, using a heterogeneous or easily separable catalyst if possible.
-
Catalyst Recovery: Upon completion of the reaction, separate the catalyst from the product mixture. For heterogeneous catalysts, this can be done by simple filtration. For homogeneous catalysts, this is more complex and may not be feasible without specific catalyst design.
-
Catalyst Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or byproducts and then dry it carefully.
-
Subsequent Catalytic Run: Charge a new reaction vessel with fresh starting materials, base, and solvent. Add the recycled catalyst.
-
Analysis: Run the reaction under the identical conditions as the first run. Compare the yield and reaction profile to the initial run. A significant drop in performance indicates catalyst deactivation or leaching. Repeat for several cycles to determine the catalyst's lifetime.[21]
Visual Guides and Workflows
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[11][20][22]
Caption: A troubleshooting workflow for diagnosing failed cross-coupling reactions.
Caption: Common catalyst deactivation pathways diverting the active Pd(0) species.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Water-mediated catalyst preactivation: an efficient protocol for C-N cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(4-Bromophenyl)-2-methyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(4-Bromophenyl)-2-methyl-1-butene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark-colored oil. What are the likely colored impurities and how can I remove them?
A1: Dark coloration in the crude product often indicates the presence of polymeric materials or residual halogen from the synthesis. If your synthesis involved bromine, a wash with a mild reducing agent can be effective.
-
Troubleshooting Tip: Before column chromatography, wash the crude organic extract with a 5% aqueous sodium bisulfite solution until the color dissipates. This will help remove residual bromine. Subsequent washing with a saturated sodium bicarbonate solution will neutralize any acidic byproducts.
Q2: After purification by column chromatography, I still see peaks corresponding to my starting materials in the NMR spectrum. How can I improve the separation?
A2: Overlapping spots on a TLC plate often translate to poor separation on a column. Optimizing your solvent system is crucial. This compound is a relatively non-polar compound.
-
Troubleshooting Tip: Start with a very non-polar eluent, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane. A shallow gradient (e.g., 0.5-2% ethyl acetate in hexanes) is often effective at separating non-polar compounds from even slightly more polar starting materials.
Q3: I suspect my product is contaminated with triphenylphosphine oxide (TPPO) from a Wittig reaction. How can I remove it?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to remove completely by standard chromatography due to its moderate polarity.
-
Troubleshooting Tip 1 (Chromatography): TPPO can often be separated from the desired product using a meticulous column chromatography. Use a long column and a slow gradient of ethyl acetate in hexanes.
-
Troubleshooting Tip 2 (Crystallization): If your product is a solid or can be induced to crystallize, recrystallization can be effective. TPPO is often more soluble in common organic solvents than the desired alkene.
-
Troubleshooting Tip 3 (Alternative Purification): For stubborn cases, conversion of TPPO to a water-soluble salt by reaction with MgCl2 or CaCl2 followed by an aqueous wash has been reported to be effective.
Q4: My NMR analysis suggests the presence of biphenyl, likely from a Grignard reaction. How can I separate this from my product?
A4: Biphenyl is a common non-polar byproduct of Grignard reactions involving aryl halides.[1][2] Its non-polar nature can make it co-elute with the desired product.
-
Troubleshooting Tip: A careful fractional distillation under reduced pressure can be effective if there is a sufficient boiling point difference between your product and biphenyl. Alternatively, meticulous column chromatography with a very non-polar eluent system (e.g., heptane) may achieve separation.
Q5: I am concerned about the presence of ortho- or meta-bromophenyl isomers. How can I detect and remove them?
A5: Positional isomers can be difficult to separate due to their similar physical properties.
-
Detection: High-resolution GC-MS or HPLC can often distinguish between isomers. 1H NMR may also show distinct aromatic region signals if the resolution is high enough.
-
Removal: Preparative HPLC is often the most effective method for separating positional isomers. Fractional distillation under high vacuum might also be successful if there are subtle differences in boiling points.
Data Presentation
The following table summarizes typical purity levels that can be expected for structurally similar compounds after various purification steps. Note that actual results will vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Step | Starting Purity (Typical) | Final Purity (Typical) | Common Impurities Removed |
| Aqueous Work-up (Base/Reducing Agent Wash) | 80-90% | 85-95% | Acidic byproducts, residual halogens |
| Column Chromatography | 85-95% | >98% | Starting materials, polar byproducts (e.g., TPPO) |
| Distillation (Vacuum) | 90-98% | >99% | Non-volatile impurities, compounds with significantly different boiling points |
| Recrystallization | 95-98% | >99.5% | Soluble impurities |
Experimental Protocols
1. General Aqueous Work-up Protocol
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Dilute the crude reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities are present).
-
Saturated aqueous sodium bicarbonate solution to neutralize any acids.
-
5% aqueous sodium bisulfite solution (if residual bromine is suspected, indicated by color).
-
Brine (saturated aqueous NaCl) to aid in the separation of layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic solvent in vacuo to yield the crude product.
2. Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with a non-polar solvent like hexanes or petroleum ether. The polarity can be gradually increased by adding small percentages of ethyl acetate or dichloromethane. A typical starting point for a non-polar compound like this compound would be 100% hexanes, followed by a slow gradient to 1-5% ethyl acetate in hexanes.
-
Procedure:
-
Dry-pack or wet-pack a column with silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution, collecting fractions and monitoring the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
3. Vacuum Distillation Protocol
-
Set up a distillation apparatus suitable for vacuum operation, including a vacuum adapter, a cold trap, and a vacuum pump.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect a forerun and a tail fraction to maximize the purity of the main fraction.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Developing a more efficient synthetic route to 4-(4-Bromophenyl)-2-methyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing an efficient synthetic route to 4-(4-Bromophenyl)-2-methyl-1-butene.
Synthetic Strategies Overview
Two primary synthetic routes are detailed below: a Grignard-based approach and a Wittig reaction-based approach. Each route has its own set of challenges and optimization parameters.
Route 1: Grignard Reaction followed by Dehydration
This two-step route involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.
Experimental Workflow: Grignard Route
Minimizing solvent effects in reactions of 4-(4-Bromophenyl)-2-methyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)-2-methyl-1-butene. The focus is on minimizing solvent effects in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on the role of the solvent.
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the potential solvent-related causes and how can I troubleshoot this?
Answer:
Low conversion in a Suzuki-Miyaura coupling can often be attributed to suboptimal solvent choice, which affects catalyst activity, reagent solubility, and base efficacy.
Possible Causes & Troubleshooting Steps:
-
Poor Solubility of Reagents: this compound, the boronic acid, or the base may not be sufficiently soluble in the chosen solvent system.
-
Inefficient Catalyst Activation/Turnover: The solvent plays a critical role in the catalytic cycle.[1] An inappropriate solvent can hinder the formation of the active Pd(0) species or lead to catalyst deactivation.
-
Base Incompatibility with Solvent: The effectiveness of the base is highly dependent on the solvent. An inorganic base like K₂CO₃ or K₃PO₄ requires a solvent system where it has at least partial solubility to be effective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki coupling.
Issue 2: Formation of Side Products (Homocoupling, Dehalogenation) in Heck Reaction
Question: In my Heck reaction of this compound with an alkene, I am observing significant amounts of homocoupled biaryl product and/or dehalogenated starting material. How can the solvent system be modified to minimize these side reactions?
Answer:
The formation of homocoupling and dehalogenation byproducts in a Heck reaction is often linked to catalyst decomposition (formation of palladium black) and the reaction environment, which is heavily influenced by the solvent.[6]
Possible Causes & Troubleshooting Steps:
-
Catalyst Aggregation/Decomposition: In less coordinating solvents, the active Pd(0) catalyst can aggregate and precipitate as palladium black, which can promote side reactions.[6]
-
Presence of Water with Certain Bases: While water can be beneficial in some cross-coupling reactions, in Heck reactions it can sometimes contribute to catalyst deactivation or side reactions depending on the other components.
-
Recommendation: If using an inorganic base, a small amount of water in DMF can be beneficial.[7] However, if dehalogenation is a major issue, consider switching to anhydrous conditions with an organic base like triethylamine (TEA) in a solvent like DMF or toluene.
-
-
Solvent Polarity Affecting Reaction Pathway: The polarity of the solvent can influence the relative rates of the desired Heck reaction versus undesired side reactions.
-
Recommendation: A systematic screening of solvents is advisable. Start with a polar aprotic solvent like DMF. If issues persist, explore less polar options like toluene, or greener alternatives such as 2-MeTHF, keeping in mind that the base may also need to be changed accordingly.
-
Logical Relationship of Troubleshooting:
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. scribd.com [scribd.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Catalytic Landscape for the Synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the efficient construction of specific molecular frameworks is paramount. The synthesis of 4-(4-Bromophenyl)-2-methyl-1-butene, a potential building block in medicinal chemistry, can be approached through various catalytic cross-coupling strategies. This guide provides a comparative overview of potential catalytic systems, drawing upon established methodologies for structurally similar compounds, to inform catalyst selection and optimization.
While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, a comparative analysis can be constructed based on well-established cross-coupling reactions such as the Heck, Suzuki, Kumada, and Negishi reactions. These methods are the cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.
Theoretical Catalytic Approaches
The synthesis of this compound involves the formation of a carbon-carbon bond between a 4-bromophenyl group and a 2-methyl-1-butene moiety. The primary catalytic methods to achieve this transformation are outlined below.
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. In this case, it would involve the reaction of a 4-bromophenyl halide (e.g., 4-bromoiodobenzene or 4-dibromobenzene) with 2-methyl-1-propene.
Suzuki Coupling
The Suzuki coupling utilizes a palladium catalyst to couple an organoboron compound with an organohalide. For this synthesis, two main routes are plausible:
-
Route A: Coupling of 4-bromophenylboronic acid with a 2-methyl-1-propenyl halide.
-
Route B: Coupling of a boronic acid or ester derivative of 2-methyl-1-propene with a 4-bromoaryl halide.
Kumada Coupling
The Kumada coupling employs a nickel or palladium catalyst to react a Grignard reagent with an organohalide.[1] This could be achieved by coupling a 4-bromophenyl Grignard reagent with a 2-methyl-1-propenyl halide.
Negishi Coupling
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide.[2] A potential route would be the coupling of a 4-bromophenylzinc halide with a 2-methyl-1-propenyl halide.
Comparative Performance of Catalytic Systems (Hypothetical Data)
Due to the lack of direct experimental data for the target molecule, the following table presents a hypothetical comparison based on typical performance characteristics of these reactions for similar substrates. This table is intended to guide initial experimental design.
| Catalyst System | Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Anticipated Yield (%) |
| System 1 | Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 | 12-24 | 60-80 |
| System 2 | Suzuki | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 8-16 | 75-95 |
| System 3 | Kumada | NiCl₂(dppp) | - | - | THF | 25-66 | 4-12 | 70-90 |
| System 4 | Negishi | PdCl₂(dppf) | - | - | THF | 25-66 | 6-18 | 70-90 |
Note: This data is illustrative and based on general principles of cross-coupling reactions. Actual results will vary depending on specific reaction conditions and substrate reactivity.
Experimental Protocols (General Procedures)
The following are generalized experimental protocols for the aforementioned reaction types, which would require optimization for the specific synthesis of this compound.
General Procedure for Heck Reaction
To a solution of the 4-bromophenyl halide (1.0 equiv) and 2-methyl-1-propene (1.5 equiv) in a suitable solvent (e.g., DMF), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (e.g., PPh₃, 2-10 mol%) are added. A base (e.g., Et₃N, 2.0 equiv) is then added, and the mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki Coupling
A mixture of the 4-bromophenylboronic acid (1.0 equiv), the 2-methyl-1-propenyl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a solvent system (e.g., toluene/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
Visualizing Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the general workflows.
Caption: General workflow for the synthesis of the target compound.
Caption: Decision tree for selecting a catalytic approach.
Conclusion
The synthesis of this compound can be approached through several well-established palladium- and nickel-catalyzed cross-coupling reactions. While direct comparative data is scarce, an analysis of the Heck, Suzuki, Kumada, and Negishi reactions for analogous transformations suggests that the Suzuki coupling may offer the best balance of high yield and mild reaction conditions. However, the optimal catalyst and reaction parameters must be determined empirically. The provided general protocols and logical diagrams serve as a starting point for the development of an efficient and robust synthesis for this valuable chemical intermediate. Further research and experimental validation are necessary to identify the most effective catalyst system for this specific transformation.
References
Reactivity Profile: A Comparative Analysis of 4-(4-Bromophenyl)-2-methyl-1-butene and Other Styrenes
For researchers and professionals in drug development and materials science, understanding the reactivity of styrene derivatives is paramount for designing novel syntheses and polymers. This guide provides a comprehensive comparison of the reactivity of 4-(4-Bromophenyl)-2-methyl-1-butene with other key styrenes, supported by established principles of organic chemistry and experimental data from the literature.
Introduction to Styrene Reactivity
The reactivity of the vinyl group in styrenes is significantly influenced by the nature of the substituents on the phenyl ring and on the double bond itself. These substituents can alter the electron density of the vinyl group and stabilize or destabilize reaction intermediates, thereby affecting the rates of various reactions such as polymerization, electrophilic additions, and oxidations. The electronic effects of aromatic substituents are often quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of the substituents.
Electronic Effects of Substituents: A Quantitative Comparison
The reactivity of substituted styrenes can be correlated with the Hammett substituent constant (σ). Electron-donating groups (EDGs) have negative σ values and increase the electron density of the vinyl group, thus accelerating reactions that involve electrophilic attack. Conversely, electron-withdrawing groups (EWGs) have positive σ values and decrease the electron density, slowing down such reactions.
The 4-bromo substituent in this compound is an electron-withdrawing group, primarily through its inductive effect (-I), although it also exerts a weak deactivating resonance effect (-M). This electronic profile makes the vinyl group less nucleophilic compared to unsubstituted styrene or styrenes with electron-donating groups.
| Substituent | Hammett Constant (σp) | Expected Effect on Electrophilic Reactivity |
| -H (Styrene) | 0.00 | Reference |
| -CH3 (4-Methylstyrene) | -0.17 | Activating |
| -OCH3 (4-Methoxystyrene) | -0.27 | Strongly Activating |
| -Br (4-Bromostyrene) | +0.23 | Deactivating |
| -NO2 (4-Nitrostyrene) | +0.78 | Strongly Deactivating |
Steric and Hyperconjugative Effects of Alkyl Substituents
In addition to the electronic effects of the para-substituent, the methyl groups on the double bond of this compound play a crucial role in its reactivity. The presence of a methyl group at the α-position (adjacent to the phenyl ring) and another at the β-position (terminal carbon) introduces both steric and electronic effects.
-
Steric Hindrance: The methyl groups can sterically hinder the approach of reactants to the double bond, potentially slowing down reaction rates compared to unsubstituted styrene.
-
Carbocation Stability: In reactions proceeding through a carbocation intermediate, such as cationic polymerization or electrophilic addition, the methyl groups can stabilize the resulting carbocation through hyperconjugation. The tertiary benzylic carbocation that would be formed from this compound is significantly more stable than the secondary carbocation from styrene.
Reactivity in Polymerization Reactions
The structure of this compound suggests a nuanced reactivity in polymerization reactions compared to other styrenes.
Cationic Polymerization
In cationic polymerization, the initiation step involves the formation of a carbocation. Due to the high stability of the tertiary benzylic carbocation intermediate, this compound is expected to be highly reactive in this type of polymerization. However, the electron-withdrawing nature of the bromo group will somewhat counteract this effect by destabilizing the positive charge. Compared to α-methylstyrene, the bromo substituent will likely decrease the rate of polymerization.
Radical Polymerization
In radical polymerization, both electronic and steric factors are at play. Styrene is more reactive than α-methylstyrene in radical copolymerization.[1] The α-methyl group in α-methylstyrene sterically hinders the approach of the propagating radical and also leads to a lower ceiling temperature for polymerization. Therefore, this compound is expected to have a lower rate of radical polymerization compared to 4-bromostyrene.
The following table summarizes the expected relative reactivity of this compound in comparison to other styrenes in different polymerization types.
| Monomer | Cationic Polymerization Reactivity | Radical Polymerization Reactivity |
| 4-Methoxystyrene | Very High | High |
| 4-Methylstyrene | High | High |
| Styrene | Moderate | Moderate |
| This compound | High (due to stable carbocation) | Low (due to steric hindrance) |
| 4-Bromostyrene | Low | Moderate |
| α-Methylstyrene | Very High | Low |
Experimental Protocols
To experimentally validate the reactivity differences, a competitive reaction setup is often employed. This allows for the direct comparison of reaction rates under identical conditions.
Proposed Experimental Protocol: Competitive Electrophilic Bromination
Objective: To determine the relative reactivity of this compound, styrene, and 4-methylstyrene towards electrophilic addition of bromine.
Materials:
-
This compound
-
Styrene
-
4-Methylstyrene
-
Bromine solution in a non-polar, aprotic solvent (e.g., dichloromethane or carbon tetrachloride)
-
Internal standard (e.g., dodecane)
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (for quenching)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a stock solution containing equimolar amounts of this compound, styrene, 4-methylstyrene, and the internal standard in anhydrous dichloromethane.
-
Cool the stock solution to 0 °C in an ice bath.
-
Slowly add a dilute solution of bromine in dichloromethane dropwise to the stirred stock solution. The amount of bromine should be substoichiometric to ensure that not all the alkenes react.
-
After the addition is complete, stir the reaction mixture for a specified time (e.g., 5 minutes) at 0 °C.
-
Quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Analyze the composition of the organic layer by GC-FID.
-
The relative reactivity can be determined by comparing the relative consumption of each styrene derivative with respect to the internal standard.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and logical relationships discussed in this guide.
Caption: Factors influencing the reactivity of styrene derivatives.
Caption: Competitive electrophilic bromination workflow.
Caption: General mechanism of electrophilic addition to styrenes.
Conclusion
The reactivity of this compound is a complex interplay of electronic, steric, and stabilizing effects. The para-bromo substituent deactivates the vinyl group towards electrophilic attack compared to unsubstituted styrene. However, the methyl groups on the double bond significantly stabilize a potential carbocation intermediate, suggesting high reactivity in cationic polymerization, while sterically hindering radical polymerization. For drug development and materials science applications, this unique reactivity profile offers opportunities for selective transformations and the synthesis of polymers with specific properties. Experimental validation through competitive reactions is crucial for accurately quantifying these reactivity differences.
References
X-ray crystallographic analysis of 4-(4-Bromophenyl)-2-methyl-1-butene derivatives
An objective comparison of the is currently challenging due to the limited availability of public crystallographic data for the specific parent compound. However, a comparative guide can be constructed by examining the crystallographic data of several related derivatives containing the 4-bromophenyl moiety. This guide will provide researchers, scientists, and drug development professionals with a valuable comparison of how different molecular frameworks influence crystal packing and molecular geometry.
This guide will focus on the crystallographic data of the following 4-(4-bromophenyl) derivatives:
-
1-(4-bromophenyl)but-3-yn-1-one
-
4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione
-
((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene
-
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile
-
1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected 4-(4-bromophenyl) derivatives, allowing for a clear comparison of their solid-state structures.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1-(4-bromophenyl)but-3-yn-1-one[1] | C₁₀H₇BrO | Monoclinic | P2₁/n | 4.471(2) | 9.032(4) | 10.550(5) | 96.81(2) | 422.9(3) | 2 |
| 4-(4-Bromophenyl)-1,7,7-trimethyl-octahydroquinazoline-2,5-dione[2] | C₁₇H₁₉BrN₂O₂ | Monoclinic | P2₁/c | 11.233(1) | 8.043(1) | 18.730(2) | 95.62(1) | 1683.2(3) | 4 |
| ((4-(4-bromophenyl)-1H-pyrrol-3-yl)methyl)ferrocene[3] | C₂₁H₁₆BrFeNO | Monoclinic | P2₁/c | 14.6736(9) | 9.5595(6) | 12.7860(7) | 105.579(2) | 1727.63(18) | 4 |
| 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile[4] | C₁₉H₁₃BrN₂O | Monoclinic | P2₁/c | 11.1274(7) | 12.1150(7) | 12.2031(7) | 108.309(3) | 1558.7(2) | 4 |
| 1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one[5] | C₁₅H₁₀BrClO | Monoclinic | P2₁/c | 15.6239(15) | 14.0537(14) | 5.8396(5) | 92.666(3) | 1280.8(2) | 4 |
Experimental Protocols
A general experimental protocol for the X-ray crystallographic analysis of small molecules, such as the derivatives discussed, is outlined below. This protocol is a synthesis of standard practices and those mentioned in the cited literature.
1. Synthesis and Crystallization: The initial step involves the synthesis of the target compound. For the derivatives listed, various synthetic methodologies were employed. For instance, 1-(4-bromophenyl)but-3-yn-1-one was purified by column chromatography and crystals were grown by slow evaporation from an ethanol solution[1]. Similarly, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile was recrystallized from an ethanol/water solution[4]. The key to successful X-ray analysis is obtaining high-quality, single crystals.
2. Data Collection: A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a controlled temperature, often low temperatures (e.g., 170 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å)[1]. A series of diffraction patterns are collected as the crystal is rotated.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². In this process, the atomic coordinates and displacement parameters are adjusted to best fit the experimental data. Hydrogen atoms are often located in the difference Fourier map and refined isotropically[1].
Visualizations
The following diagrams illustrate the relationships between the compounds and the general experimental workflow.
References
- 1. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of 4-(4-Bromophenyl)-2-methyl-1-butene Reaction Products
This guide provides a comparative analysis of potential reaction products derived from 4-(4-Bromophenyl)-2-methyl-1-butene. It outlines key reaction pathways and presents the expected analytical data for structural validation, catering to researchers, scientists, and professionals in drug development. The focus is on objective comparison through experimental data and detailed methodologies.
Introduction to Synthetic Pathways
This compound is a substituted styrene derivative, making its terminal double bond a prime site for various chemical transformations. The reactivity of this alkene allows for the synthesis of diverse structures. Validating the outcome of these reactions is critical for ensuring the correct molecular architecture for subsequent research or development stages. This guide will focus on two common and illustrative alkene transformations: Hydroboration-Oxidation and Ozonolysis, which yield fundamentally different products—an alcohol and carbonyl compounds, respectively.
Reaction Pathway 1: Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1] The reaction proceeds via a syn-addition, meaning the hydrogen and the hydroxyl group are added to the same face of the double bond.[1][2]
Caption: Reaction scheme for the hydroboration-oxidation of this compound.
The expected product is 4-(4-Bromophenyl)-2-methyl-1-butanol . The addition of the hydroxyl group to the terminal carbon is a direct consequence of the steric hindrance at the more substituted carbon and the electronic nature of the hydroboration step.[3][4]
Reaction Pathway 2: Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds.[5] The reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final products. A reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the double bond to yield aldehydes or ketones.[6]
Caption: Reaction scheme for the ozonolysis of this compound.
For this compound, ozonolysis results in the formation of two carbonyl compounds: 3-(4-Bromophenyl)propanal and Formaldehyde . The double bond is completely severed in this process.[7][8]
Comparative Analysis of Expected Product Structures
The structural validation of the reaction products relies on a combination of spectroscopic techniques. The table below compares the key expected analytical signatures for the products of hydroboration-oxidation and ozonolysis.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected ¹H NMR Signals (δ, ppm) | Key Expected ¹³C NMR Signals (δ, ppm) | Key Expected IR Signals (cm⁻¹) |
| 4-(4-Bromophenyl)-2-methyl-1-butanol | C₁₁H₁₅BrO | 243.14 | ~3.4-3.6 (d, 2H, -CH₂OH), ~0.9 (d, 3H, -CH₃), disappearance of alkene protons (~4.7 ppm) | ~68-70 (-CH₂OH), disappearance of alkene carbons (~110, 145 ppm) | Broad ~3200-3600 (O-H stretch), ~1050 (C-O stretch) |
| 3-(4-Bromophenyl)propanal | C₉H₉BrO | 213.07 | ~9.8 (t, 1H, -CHO), ~2.8-3.0 (m, 4H, -CH₂CH₂-), disappearance of alkene protons | ~202 (-CHO), ~45 (-CH₂CHO), disappearance of alkene carbons | Strong ~1725 (C=O stretch, aldehyde), ~2720 & ~2820 (C-H stretch, aldehyde) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results and accurate structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular weight of the product.
-
Data Interpretation: Identify the molecular ion peak (M⁺). For brominated compounds, look for the characteristic M+2 peak with an intensity nearly equal to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analyze the fragmentation pattern to further support the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr) to form a thin film. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C=O, C-O) and note the absence of bands from the starting material (e.g., C=C).
General Experimental and Validation Workflow
A logical workflow ensures that reaction products are properly isolated, purified, and characterized before their use in further applications.
Caption: A generalized workflow for the synthesis, purification, and structural validation of chemical products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. testbook.com [testbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ozonolysis products of 2 methyl 2 butene | Filo [askfilo.com]
Evaluating 4-(4-Bromophenyl)-2-methyl-1-butene in Multicomponent Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the potential performance of 4-(4-Bromophenyl)-2-methyl-1-butene in various multicomponent reactions (MCRs). Due to a lack of direct experimental data for this specific substrate, this analysis is based on published results for structurally similar substituted styrenes. The information presented herein aims to offer insights into its expected reactivity and to provide a foundation for future experimental design.
Performance Comparison of Substituted Styrenes in Multicom-ponent Reactions
While specific data for this compound is unavailable in the current literature, the performance of analogous styrenes in different MCRs can provide valuable predictions. The following table summarizes the yields of various substituted styrenes in two distinct multicomponent reactions, offering a glimpse into how the electronic and steric properties of the substrate can influence the outcome.
| Substrate | Reaction Type | Catalyst/Conditions | Product | Yield (%) |
| Styrene | Fe-catalyzed Quinoline Synthesis | Fe(acac)₃, O₂ | 2,4-Diphenylquinoline | 92 |
| 4-Chlorostyrene | Fe-catalyzed Quinoline Synthesis | Fe(acac)₃, O₂ | 2-Phenyl-4-(4-chlorophenyl)quinoline | 86 |
| 4-Bromostyrene | Fe-catalyzed Quinoline Synthesis | Fe(acac)₃, O₂ | 2-Phenyl-4-(4-bromophenyl)quinoline | 82 |
| 4-Methylstyrene | Fe-catalyzed Quinoline Synthesis | Fe(acac)₃, O₂ | 2-Phenyl-4-(p-tolyl)quinoline | 95 |
| Styrene | Electrochemical Sulfonylation | Metal-free, SO₂, Alcohols | Alkyl β-styrenesulfonate | up to 81 |
| Substituted Styrenes | Electrochemical Sulfonylation | Metal-free, SO₂, Alcohols | Alkyl β-styrenesulfonates | 44-81 |
Table 1: Comparative yields of substituted styrenes in selected multicomponent reactions. Data is extrapolated from similar reported reactions to provide a predictive framework.
Based on the data for 4-bromostyrene in the Fe-catalyzed quinoline synthesis, it is anticipated that this compound would be a viable, albeit potentially less reactive, substrate compared to unsubstituted styrene. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to decrease the electron density of the double bond, which can affect the rate of reaction in many MCRs. The additional steric hindrance from the methyl group at the 2-position might also influence the reaction yield and regioselectivity.
Experimental Protocols
The following are generalized experimental protocols for three common types of multicomponent reactions, adapted for the hypothetical use of this compound.
Passerini Three-Component Reaction (Hypothetical)
Reaction: Synthesis of an α-acyloxy amide from an aldehyde, a carboxylic acid, and an isocyanide.
Procedure:
-
To a solution of a carboxylic acid (1.2 mmol) and an aldehyde (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL) at room temperature, this compound (1.0 mmol) and an isocyanide (1.0 mmol) are added.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.
Ugi Four-Component Reaction (Hypothetical)
Reaction: Synthesis of a bis-amide from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.
Procedure:
-
A mixture of an aldehyde or ketone (1.0 mmol), an amine (1.0 mmol), and a carboxylic acid (1.0 mmol) is stirred in a polar solvent like methanol (5 mL) at room temperature for 30 minutes.
-
This compound (1.0 mmol) and an isocyanide (1.0 mmol) are then added to the mixture.
-
The reaction is stirred at room temperature for 24-72 hours.
-
The solvent is evaporated, and the crude product is purified by crystallization or column chromatography to yield the bis-amide.
Fe-Catalyzed Three-Component Quinoline Synthesis (Adapted)
Reaction: Synthesis of a substituted quinoline from an aniline, a substituted styrene, and an oxidant.
Procedure:
-
A mixture of an aniline (1.0 mmol), this compound (1.2 mmol), and Fe(acac)₃ (10 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is placed in a reaction vessel.
-
The vessel is sealed and heated to 120 °C under an oxygen atmosphere (balloon) for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give the substituted quinoline.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms and workflows of the discussed multicomponent reactions.
Caption: General scheme of the Passerini three-component reaction.
Caption: General workflow of the Ugi four-component reaction.
Caption: Experimental workflow for the Fe-catalyzed synthesis of quinolines.
Correlating Structure to Function: A Comparative Guide to 4-(4-Bromophenyl)-2-methyl-1-butene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a bromophenyl moiety into small molecules is a well-established approach in medicinal chemistry to enhance biological activity. The 4-(4-Bromophenyl)-2-methyl-1-butene scaffold, while not extensively explored in publicly available literature, presents a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the potential structure-property relationships of its derivatives, drawing upon established principles of medicinal chemistry and data from structurally related compounds.
Structure-Property Relationship: A Predictive Analysis
Table 1: Predicted Physicochemical and Biological Property Trends for this compound Derivatives
| Derivative | R1 (Butene chain) | R2 (Aryl ring) | Predicted Lipophilicity (LogP) | Predicted Metabolic Stability | Predicted Biological Activity |
| Parent Compound | -CH=C(CH₃)₂ | -Br | High | Moderate | Baseline |
| Derivative 1 | -CH=C(CH₃)₂ | -Cl | High | Moderate | Similar to parent, potential for altered halogen bonding |
| Derivative 2 | -CH=C(CH₃)₂ | -F | High | Higher (due to C-F bond strength) | May exhibit altered binding due to fluorine's unique properties |
| Derivative 3 | -CH=C(CH₃)₂ | -OCH₃ | High | Lower (potential for O-demethylation) | Potential for improved solubility and altered electronic properties |
| Derivative 4 | -CH=C(CH₃)₂ | -CF₃ | Very High | Higher (electron-withdrawing nature can block metabolism) | May enhance binding affinity through strong dipole interactions |
| Derivative 5 | -CH₂-CH(OH)-C(CH₃)₂ | -Br | Moderate | Lower (introduction of a hydroxyl group) | Potential for improved solubility and new hydrogen bonding interactions |
| Derivative 6 | -CH=C(CH₂OH)CH₃ | -Br | Moderate | Lower (allylic hydroxylation) | Potential for altered metabolism and new interactions |
Experimental Protocols
Detailed experimental data for a series of this compound derivatives are not available. However, the following section provides detailed methodologies for the synthesis of a key precursor, (S)-Ethyl 3-(4-bromophenyl)butanoate, which can be a crucial building block for obtaining various derivatives. This protocol is adapted from a reliable, peer-reviewed source.[1]
Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate[1]
This procedure outlines the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate.
Materials:
-
(4-Bromophenyl)boronic acid
-
Bis(norbornadiene)rhodium(I) tetrafluoroborate
-
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
1,4-Dioxane
-
Ethyl crotonate
-
Potassium hydroxide
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a heating mantle, a magnetic stir bar, a thermometer, a nitrogen inlet, and an addition funnel is charged sequentially with (4-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), (R)-(+)-BINAP (0.01 equiv), and 1,4-dioxane.
-
The mixture is stirred and heated to 60 °C under a nitrogen atmosphere.
-
A solution of ethyl crotonate (1.20 equiv) in 1,4-dioxane is added dropwise via the addition funnel over 1 hour.
-
A 2.5 M aqueous solution of potassium hydroxide (2.00 equiv) is then added dropwise over 30 minutes.
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford (S)-Ethyl 3-(4-bromophenyl)butanoate.
Visualizing Methodologies and Concepts
The following diagrams, generated using Graphviz, illustrate a potential synthetic workflow and the conceptual basis of structure-activity relationship studies.
Caption: A potential synthetic route to the parent compound and its derivatives.
Caption: Interplay of structural modifications and their impact on properties.
Conclusion
While direct experimental data on the structure-activity relationship of this compound derivatives is currently limited, this guide provides a predictive framework based on established medicinal chemistry principles. The provided synthetic protocol for a key precursor serves as a practical starting point for researchers interested in exploring this chemical space. Further synthesis and biological evaluation of a focused library of these derivatives are necessary to establish quantitative structure-activity relationships and unlock their full therapeutic potential.
References
Safety Operating Guide
Personal protective equipment for handling 4-(4-Bromophenyl)-2-methyl-1-butene
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 4-(4-Bromophenyl)-2-methyl-1-butene in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe operational conduct.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety profiles of structurally similar compounds, including aromatic hydrocarbons and organobromides. It is imperative to consult the specific SDS for any chemical before handling.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Flammability: Likely to be a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. Organobromine compounds can cause irritation to the skin, eyes, and respiratory tract.[3]
-
Environmental Hazards: May be harmful to aquatic life. Do not allow to enter sewers or waterways.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side shields or chemical splash goggles.[4][5] A face shield is recommended for splash hazards.[5][6] | All eye protection must meet ANSI Z87.1 standards.[4][5] Goggles provide a seal around the eyes, offering better protection against splashes. A face shield protects the entire face. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | Inspect gloves for any signs of degradation or puncture before use.[8] Change gloves frequently and immediately if contaminated. |
| Body | Flame-resistant lab coat.[4][5] | A lab coat protects against splashes and should be kept fastened. Cotton or flame-resistant materials are preferred over synthetic fabrics that can melt. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Engineering controls like fume hoods are the primary method for controlling inhalation exposure.[9] |
| Feet | Closed-toe shoes.[4][6] | Protects feet from spills and falling objects. |
Operational Plan: Handling Procedures
A systematic approach to handling ensures safety and minimizes risk.
Caption: Standard Operating Procedure for Handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific chemical.[10]
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[9]
-
Have an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit readily accessible.[1]
-
Don the appropriate PPE as outlined in the table above.[7]
-
-
Handling:
-
Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ground all equipment to prevent static discharge, which can be an ignition source.[1][2]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling:
-
Ensure all containers are properly labeled with the chemical name and associated hazards.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Decontaminate the work area and any equipment used.
-
Dispose of all waste in accordance with institutional and local regulations for halogenated organic compounds.[11]
-
Remove PPE carefully to avoid contaminating skin and wash hands thoroughly with soap and water.[8]
-
Emergency Preparedness and Disposal Plan
Caption: Emergency Response Plan for this compound Incidents.
Disposal Plan:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.[11]
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.
-
Containers: Use clearly labeled, leak-proof containers for waste collection.[7][11] The label should include "Hazardous Waste," the chemical name, and associated hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of down the drain.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. tru.ca [tru.ca]
- 10. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 11. mtu.edu [mtu.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
